N,N'-Di-sec-butyl-p-phenylenediamine
Description
Properties
IUPAC Name |
1-N,4-N-di(butan-2-yl)benzene-1,4-diamine | |
|---|---|---|
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InChI |
InChI=1S/C14H24N2/c1-5-11(3)15-13-7-9-14(10-8-13)16-12(4)6-2/h7-12,15-16H,5-6H2,1-4H3 | |
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InChI Key |
FSWDLYNGJBGFJH-UHFFFAOYSA-N | |
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Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)NC(C)CC | |
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Molecular Formula |
C14H24N2 | |
| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | |
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DSSTOX Substance ID |
DTXSID7024956 | |
| Record name | N,N'-Bis(1-methylpropyl)-1,4-benzenediamine | |
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Molecular Weight |
220.35 g/mol | |
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Physical Description |
N,n'-di-sec-butyl-p-phenylenediamine appears as amber to red or dark reddish black liquid. (NTP, 1992), Liquid, Pale yellow or amber to red liquid; mp = 18 deg C; [HSDB] Dark red liquid; [MSDSonline] | |
| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | |
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| Record name | 1,4-Benzenediamine, N1,N4-bis(1-methylpropyl)- | |
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Boiling Point |
98 °C @ 26.6 Pa | |
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Flash Point |
285 °F (NTP, 1992), 270 °F (132 °C) (CLOSED CUP) | |
| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | |
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| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLDIAMINE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in gasoline, absolute ethanol and benzene; insoluble in water or caustic solutions, Insoluble in water; soluble in hydrocarbon solvents | |
| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | |
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Density |
0.94 to 0.95 at 75 °F (NTP, 1992), 0.94 kg/l @ 20 °C | |
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Vapor Pressure |
85.3 mmHg at 100 °F (NTP, 1992), 0.00156 [mmHg] | |
| Record name | N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE | |
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Color/Form |
Amber to red liquid, Reddish-brown liquid, Pale yellow oil | |
CAS No. |
101-96-2 | |
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Melting Point |
64 °F (NTP, 1992), 18 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N'-Di-sec-butyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-sec-butyl-p-phenylenediamine (DSBPPD) is an aromatic amine with significant industrial applications, primarily as an antioxidant and antiozonant.[1][2] It is particularly effective in stabilizing hydrocarbon products such as gasoline, turbine oils, transformer oils, and lubricants.[1] DSBPPD is also utilized as a general-purpose antioxidant for natural and synthetic rubbers.[1][2] This technical guide provides a detailed overview of the primary synthesis pathways for DSBPPD, complete with experimental protocols, quantitative data, and process visualizations to support researchers and professionals in its synthesis and application.
Core Synthesis Pathways
The industrial production of this compound is dominated by two primary methods: the reductive amination of p-phenylenediamine or p-nitroaniline with butanone, and the alkylation of p-phenylenediamine with a sec-butyl halide.
Reductive Amination of p-Phenylenediamine with Butanone
This widely used method involves the reaction of p-phenylenediamine with butanone (methyl ethyl ketone) in the presence of a catalyst and hydrogen gas. The reaction proceeds through the formation of a dianil intermediate, which is subsequently hydrogenated to yield the final product.[3]
Experimental Protocol:
A detailed experimental protocol based on findings from scientific literature is as follows[1]:
-
Reaction Setup: In a high-pressure autoclave, charge 54 g of p-phenylenediamine, 360 mL of butanone (maintaining a molar ratio of approximately 1:6 of p-phenylenediamine to butanone), and 4 g of a Cu-Cr catalyst.[1]
-
Inerting: Purge the autoclave with nitrogen gas four times to remove air, followed by a hydrogen gas purge to remove the remaining nitrogen.[1]
-
Reaction Conditions: Heat the mixture to 160°C and maintain a pressure of 3.3-5.6 MPa for 10-12 hours.[1]
-
Work-up: After the reaction is complete, cool the autoclave and filter the mixture to remove the catalyst.[1]
-
Purification: Remove the excess butanone and the sec-butanol by-product via atmospheric distillation to obtain the crude this compound.[1] The product can be further purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | p-Phenylenediamine, Butanone, Hydrogen | [1] |
| Catalyst | Cu-Cr | [1] |
| Catalyst Loading | 4 wt% (based on p-phenylenediamine) | [1] |
| Reactant Ratio (p-phenylenediamine:butanone) | 1:6 (molar) | [1] |
| Temperature | 160°C | [1] |
| Pressure | 3.3 - 5.6 MPa | [1] |
| Reaction Time | 10 - 12 hours | [1] |
| Yield | > 95% | [1] |
Process Workflow:
Reductive Amination of p-Nitroaniline with Butanone
An alternative industrial method utilizes p-nitroaniline as the starting material. This process combines the reduction of the nitro group and the reductive amination in a single process.
Experimental Protocol:
A typical industrial process is outlined in a patent as follows[4]:
-
Material Preparation: In a blending kettle, combine butanone and p-nitroaniline in a 1.3:1.2 ratio. Heat to 120°C and stir for 20 minutes to dissolve the solids.[4]
-
Initial Purification: Add activated carbon to the dissolved mixture, stir, and filter to remove impurities. Transfer the filtrate to a raw material buffer tank.[4]
-
Reaction: Filter the material from the buffer tank again and transfer it to a reaction kettle. Add a Pt/C catalyst and introduce hydrogen gas.[4]
-
Reaction Conditions: Maintain the reaction at a temperature of 100-120°C and a pressure of 2-3 MPa for 2 hours.[4]
-
Work-up: After the reaction, cool the mixture to 60-75°C and release the pressure. Filter the mixture to remove the catalyst.[4]
-
Purification: Subject the filtrate to negative pressure distillation to remove butanone and water, yielding this compound.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | p-Nitroaniline, Butanone, Hydrogen | [4] |
| Catalyst | Pt/C | [4] |
| Reactant Ratio (butanone:p-nitroaniline) | 1.3:1.2 | [4] |
| Temperature | 100 - 120°C | [4] |
| Pressure | 2 - 3 MPa | [4] |
| Reaction Time | 2 hours | [4] |
| p-Nitroaniline Conversion Rate | 98.7% |
Process Workflow:
Alkylation of p-Phenylenediamine with sec-Bromobutane
This "clean" synthesis method avoids the use of high-pressure hydrogen and employs water as a solvent.
Experimental Protocol:
The following protocol is adapted from a patent describing this greener approach[5]:
-
Reaction Setup: In a reactor, add 40 mL of water, followed by 0.1 mol (10.81 g) of p-phenylenediamine and 0.22 mol (30.14 g) of sec-bromobutane.[5]
-
Initial Reflux: Heat the mixture with stirring to 100-110°C and maintain reflux for 1 hour.[5]
-
Base Addition: Slowly add a solid inorganic base (e.g., potassium hydroxide, sodium hydroxide, potassium carbonate, or sodium carbonate) over a period of 1-2 hours. The molar ratio of the solid base to p-phenylenediamine should be between 2.0-2.2:1.[5]
-
Final Reflux: Continue to reflux the reaction mixture for another hour at 100-110°C under normal pressure.[5]
-
Phase Separation: After cooling, separate the upper organic phase, which is the crude product, from the lower aqueous phase. The crude product, containing approximately 75% this compound and 25% N,N,N'-tri-sec-butyl-p-phenylenediamine, can be used directly as a gasoline antioxidant.[5]
-
By-product Recycling: The lower aqueous phase can be evaporated to recover the bromide salt (e.g., potassium bromide), which can be used to synthesize sec-bromobutane from sec-butanol.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | p-Phenylenediamine, sec-Bromobutane | [5] |
| Solvent | Water | [5] |
| Base | Solid inorganic base (e.g., KOH, NaOH) | [5] |
| Reactant Ratio (p-phenylenediamine:sec-bromobutane) | 1:2.0-2.2 (molar) | [5] |
| Base to p-phenylenediamine Ratio | 2.0-2.2:1 (molar) | [5] |
| Temperature | 100 - 110°C | [5] |
| Crude Product Composition | ~75% DSBPPD, ~25% Tri-substituted by-product | [5] |
| p-Phenylenediamine Conversion | 100% |
Logical Relationship Diagram:
Product Characterization
The identity and purity of the synthesized this compound can be confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum of DSBPPD is expected to show characteristic signals for the aromatic protons of the p-phenylene ring and the aliphatic protons of the two sec-butyl groups.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular weight of this compound is 220.35 g/mol .[3] Electron ionization mass spectra are available in public databases for comparison.[8][9]
-
Infrared (IR) and Raman Spectroscopy: FTIR and Raman spectroscopy can provide information about the functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the secondary amine and the characteristic absorptions of the p-disubstituted benzene ring.[6]
Conclusion
This technical guide has detailed the primary synthetic pathways for this compound, providing comprehensive experimental protocols and quantitative data for researchers and chemical development professionals. The reductive amination routes, starting from either p-phenylenediamine or p-nitroaniline, are well-established industrial methods capable of high yields. The alkylation route offers a "greener" alternative by avoiding high-pressure hydrogenation and utilizing water as a solvent. The choice of synthesis pathway will depend on factors such as available starting materials, required purity, and scale of production. The provided process workflows and characterization information should serve as a valuable resource for the synthesis and analysis of this important industrial antioxidant.
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. CN104592041A - Preparation method of rubber antioxidant N,N'-di-sec-butyl-1,4-phenylenediamine - Google Patents [patents.google.com]
- 3. This compound | C14H24N2 | CID 7589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105061214A - Production process of N,N'-di-sec-butyl-1,4-phenylenediamine - Google Patents [patents.google.com]
- 5. CN102311349B - Method for synthesizing liquid antioxidant N,N'-di-sec-butyl p-phenylenediamine for gasoline cleanly - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(101-96-2) 1H NMR [m.chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
An In-Depth Technical Guide to the Mechanism of Action of N,N'-Di-sec-butyl-p-phenylenediamine (DPPD)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: N,N'-Di-sec-butyl-p-phenylenediamine (DPPD) is an aromatic amine primarily utilized as a potent antioxidant in industrial applications, particularly in the stabilization of hydrocarbon-based products like rubber and gasoline.[1][2][3] Its core function lies in its ability to inhibit oxidative degradation by neutralizing free radicals. While its industrial applications are well-established, understanding its fundamental mechanism of action and potential biological interactions is crucial for researchers and toxicologists. This document provides a detailed overview of DPPD's primary antioxidant mechanism, relevant quantitative data, standardized experimental protocols for its assessment, and an exploration of its known biological effects and potential interactions with cellular signaling pathways.
Primary Mechanism of Action: Free Radical Scavenging
The principal mechanism of action for DPPD is its function as a radical scavenger.[1][4] As a derivative of p-phenylenediamine, it can readily donate hydrogen atoms from its secondary amine groups to neutralize highly reactive free radicals (R•). This process interrupts the propagation of radical chain reactions that lead to oxidative degradation.[1][4]
The chemical reaction involves the transfer of a hydrogen atom to a free radical, which stabilizes the radical. The resulting DPPD radical is significantly more stable due to resonance delocalization across the aromatic ring and is less likely to propagate the chain reaction. The sec-butyl groups attached to the nitrogen atoms provide enhanced steric hindrance, which contributes to the stability of the compound and its resulting radical.[1]
Quantitative Analysis of Antioxidant Efficacy
While DPPD is widely used as an industrial antioxidant, quantitative data regarding its biological efficacy, such as IC50 values from standard bioassays, are not extensively reported in publicly available literature. However, its effectiveness in industrial applications provides a quantitative measure of its antioxidant capacity. One study demonstrated that the addition of DPPD to gasoline significantly prolonged its oxidation induction time, a key metric for fuel stability.
| Substance | Concentration | Oxidation Induction Period (minutes) |
| Blank Gasoline | N/A | 230 |
| Gasoline + T501 (Antioxidant) | 30 µg/g | 330 |
| Gasoline + Imported Antioxidant | 30 µg/g | 480 |
| Gasoline + Synthesized DPPD | 30 µg/g | 540 |
| Table adapted from a study on synthesized this compound.[5] |
Experimental Protocols: Antioxidant Capacity Assessment
To evaluate the free-radical scavenging ability of compounds like DPPD, the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common and reliable spectrophotometric method.[6]
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPD in a suitable organic solvent, such as methanol or ethanol.
-
Prepare a 0.1 mM working solution of DPPH in the same solvent. The solution should be freshly made and protected from light, exhibiting a deep violet color.
-
-
Assay Procedure:
-
Add a series of concentrations of the DPPD stock solution to separate test tubes.
-
Add the DPPH working solution to each test tube to initiate the reaction. A control tube should be prepared containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).
-
-
Data Acquisition:
-
Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.[6]
-
The scavenging of the DPPH radical by DPPD leads to a color change from violet to yellow, resulting in a decrease in absorbance.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with DPPD.
-
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the concentration of DPPD.
-
Biological Activity, Toxicity, and Potential Signaling Interactions
While the primary action of DPPD is chemical antioxidation, its introduction into biological systems can lead to toxicological effects and potential interactions with cellular signaling pathways.
Toxicological Profile: DPPD is recognized for its toxicity. Exposure can lead to skin irritation and sensitization.[4] Acute toxicity data has been established in animal models.
| Parameter | Species | Value |
| LD50 Oral | Rat | 148 mg/kg |
| LD50 Dermal | Rabbit | 2,806 mg/kg |
| Data from this compound Safety Data Sheet.[7] |
Potential Interaction with Signaling Pathways: Direct research on DPPD's interaction with specific signaling pathways is limited. However, studies on structurally related p-phenylenediamines, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), provide valuable insights into potential mechanisms relevant to drug development and toxicology.
Research on 6PPD has shown that it can induce the production of reactive oxygen species (ROS) in neuronal cells.[8] This increase in ROS can, in turn, modulate key cellular signaling pathways involved in stress response, apoptosis, and inflammation.[8][9] Pathways potentially affected by ROS-induced stress from PPD-class compounds include:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, proliferation, and autophagy. ROS accumulation has been shown to inhibit this pathway, leading to increased apoptosis and autophagy.[8]
-
NF-κB and JAK-STAT Pathways: These are critical inflammatory signaling cascades. Studies on 6PPD and its derivatives suggest they can activate these pathways, contributing to an inflammatory response.[10]
This suggests that while DPPD's primary role is an antioxidant, its metabolism or interaction with cellular components could generate oxidative stress that secondarily perturbs these critical signaling networks.
References
- 1. This compound | 101-96-2 | Benchchem [benchchem.com]
- 2. CAS 101-96-2: N,N′-Di-sec-butyl-p-phenylenediamine [cymitquimica.com]
- 3. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 101-96-2 [smolecule.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 6PPD induces apoptosis and autophagy in SH-SY5Y cells via ROS-mediated PI3K/AKT/mTOR pathway: In vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anygenes.com [anygenes.com]
- 10. Respiratory toxicity mechanism of 6PPD and 6PPD-quinone: An integrated study based on network toxicology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of N,N'-Di-sec-butyl-p-phenylenediamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N'-Di-sec-butyl-p-phenylenediamine (CAS No. 101-96-2), a widely used antioxidant. The information herein is intended to assist researchers and professionals in handling, formulating, and developing new applications for this compound.
Core Concepts
This compound is an aromatic amine known for its antioxidant properties, particularly in the rubber and polymer industries. Its solubility is a critical parameter for its application in various formulations, influencing its dispersion, reactivity, and overall efficacy. This guide summarizes the available solubility data and provides a detailed experimental protocol for its determination.
Data Presentation: Solubility of this compound
The following table summarizes the known quantitative and qualitative solubility data for this compound in various solvents. While extensively reported as soluble in many organic solvents, specific quantitative data is limited in publicly available literature.
| Solvent | Temperature | Solubility | Data Type |
| Water | 20 °C (68 °F) | < 0.1 g/100 mL | Quantitative |
| Water | 20 °C (68 °F) | < 1 mg/mL[1][2][3] | Quantitative |
| Hydrocarbon Oil | Not Specified | Completely Soluble[4] | Qualitative |
| Gasoline | Not Specified | Soluble[1][2][3] | Qualitative |
| Benzene | Not Specified | Soluble[1][2][3] | Qualitative |
| Absolute Ethanol | Not Specified | Soluble[1][2][3] | Qualitative |
| Acetone | Not Specified | Soluble | Qualitative |
| Ethyl Acetate | Not Specified | Soluble | Qualitative |
| Dichloroethane | Not Specified | Soluble | Qualitative |
| Carbon Tetrachloride | Not Specified | Soluble | Qualitative |
| Methylbenzene | Not Specified | Soluble | Qualitative |
| Caustic Solutions | Not Specified | Insoluble[1][2][3] | Qualitative |
Experimental Protocol: Determination of Solubility
The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, which is a standard for determining the equilibrium solubility of a solid in a liquid.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials or flasks with airtight screw caps
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials or flasks. An amount that ensures a visible excess of solid after equilibration is crucial.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been achieved.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean, dry container. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength of maximum absorbance or HPLC with a suitable detector).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility in the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Safety Precautions:
-
This compound may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
References
An In-Depth Technical Guide to the Thermal Stability of N,N'-Di-sec-butyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-sec-butyl-p-phenylenediamine is an aromatic amine widely utilized as an antioxidant and stabilizer in various industrial applications, including polymers, lubricants, and fuels.[1] Its primary function is to inhibit or retard oxidative degradation processes that can be initiated or accelerated by heat. Understanding the thermal stability of this compound is paramount for its effective application, ensuring predictable performance and safety at elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability of this compound, including its physical and thermal properties, and outlines detailed experimental protocols for its thermal analysis.
Core Properties
While specific thermogravimetric and differential scanning calorimetry data for pure this compound is not extensively available in publicly accessible literature, its fundamental physical and chemical properties provide a basis for understanding its behavior at elevated temperatures.
| Property | Value |
| Molecular Formula | C₁₄H₂₄N₂ |
| Molecular Weight | 220.36 g/mol [1] |
| Appearance | Amber to red or dark reddish-black liquid |
| Boiling Point | 159 °C @ 7 mmHg |
| Melting Point | 17.8 °C[2] |
| Flash Point | 100 °C (closed cup) |
| Autoignition Temperature | 329 °C |
| Solubility | Insoluble in water; soluble in hydrocarbon solvents, ethanol, and benzene.[2] |
| Decomposition Products | Upon heating to decomposition, it is reported to emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). |
Thermal Decomposition and Antioxidant Mechanism
The thermal stability of this compound is intrinsically linked to its function as a radical scavenger. The antioxidant mechanism of p-phenylenediamine derivatives involves the donation of a hydrogen atom from the amine group to a peroxy radical, thereby neutralizing it and terminating the oxidative chain reaction.[3] This process is illustrated in the signaling pathway diagram below. The thermal degradation of the molecule itself is expected to involve the cleavage of the C-N bonds and the breakdown of the aromatic ring at higher temperatures, leading to the formation of the aforementioned oxides of carbon and nitrogen.
Caption: Antioxidant activity of p-phenylenediamines.
Experimental Protocols
To rigorously assess the thermal stability of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. The following sections detail the experimental protocols for these methods, based on established ASTM standards for liquid organic compounds.[4]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer capable of operating in a controlled atmosphere up to at least 600°C.
Procedure:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
A temperature program is set to heat the sample from ambient temperature to a final temperature of approximately 600°C at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events, including:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum (determined from the derivative of the TGA curve, DTG).
-
Percentage Mass Loss: The total mass lost at specific temperature intervals.
-
References
An In-depth Technical Guide to the Applications of N,N'-Di-sec-butyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Di-sec-butyl-p-phenylenediamine is a versatile chemical compound with significant industrial applications, primarily as an antioxidant and antiozonant. This technical guide provides a comprehensive review of its core applications in the rubber and fuel industries, detailing its synthesis, mechanisms of action, and performance characteristics. The document includes structured data tables for quantitative analysis, detailed experimental protocols for performance evaluation, and visualizations of key chemical pathways and experimental workflows to support research and development activities.
Core Applications and Mechanisms of Action
This compound is a highly effective stabilizer used to protect materials from degradation caused by oxidative processes and exposure to ozone. Its principal applications are in the rubber and fuel industries, where it extends the service life and maintains the performance of a wide range of products.[1][2][3]
Rubber Industry: Antiozonant and Antioxidant
In the rubber industry, this compound serves as a potent antiozonant and antioxidant for natural and synthetic rubbers.[4]
-
Antiozonant Action: Ozone in the atmosphere can cleave the double bonds in rubber polymers, leading to cracking and degradation of the material. This compound protects rubber by migrating to the surface and reacting with ozone before it can attack the polymer chains. This protective mechanism is believed to involve a one-electron transfer from the diamine to the ozone molecule, resulting in the formation of a radical cation.[5][6] This initial reaction is a critical step in the ozone scavenging process.
-
Antioxidant Action: Oxidative degradation of rubber, caused by heat, oxygen, and mechanical stress, can lead to a loss of elasticity and strength. This compound functions as a chain-breaking antioxidant by donating a hydrogen atom to radical species, thereby neutralizing them and preventing the propagation of oxidative chain reactions.
Fuel Industry: Gasoline Stabilizer
As a gasoline additive, this compound acts as an antioxidant and stabilizer.[1] It effectively prevents the formation of gums and other undesirable oxidation byproducts that can impair engine performance by clogging fuel lines and injectors.[4] Its efficacy is demonstrated by a significant increase in the induction period of gasoline, a key measure of its oxidative stability.
Quantitative Performance Data
The effectiveness of this compound as a gasoline antioxidant has been quantified through standardized testing.
Table 1: Effect of this compound on Gasoline Oxidation Stability
| Sample | Additive Concentration (μg/g) | Induction Period (minutes) |
|---|---|---|
| Blank Gasoline | 0 | 230 |
| Gasoline + T501 (reference antioxidant) | 30 | 330 |
| Gasoline + Imported Antioxidant | 30 | 480 |
| Gasoline + Synthesized this compound | 30 | 540 |
Data sourced from a comparative study on gasoline antioxidants.[4]
Table 2: Illustrative Performance of a Rubber Formulation With and Without a p-Phenylenediamine Antiozonant
| Property | Rubber without Antiozonant (Control) | Rubber with p-Phenylenediamine Antiozonant (2 phr) |
|---|---|---|
| Tensile Strength (MPa) | ||
| Unaged | 20 | 22 |
| Aged (70°C, 168h) | 15 | 20 |
| Elongation at Break (%) | ||
| Unaged | 500 | 550 |
| Aged (70°C, 168h) | 350 | 500 |
| Ozone Resistance (ASTM D1149, 50 pphm, 40°C, 20% strain) | ||
| Time to first cracks | < 24 hours | > 200 hours |
This data is representative and intended for illustrative purposes to demonstrate the typical effects of p-phenylenediamine antiozonants on rubber properties.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reductive alkylation of p-phenylenediamine with butanone.
Materials:
-
p-phenylenediamine
-
Butanone (Methyl Ethyl Ketone)
-
Catalyst (e.g., Copper-Chromium)
-
Hydrogen gas
-
Nitrogen gas
-
Autoclave reactor
-
Filtration apparatus
-
Distillation apparatus
-
Gas chromatograph for purity analysis
Procedure:
-
Charge the autoclave with 54g of p-phenylenediamine, 360 mL of butanone, and 4g of the catalyst.
-
Purge the autoclave with nitrogen gas four times to remove air.
-
Introduce hydrogen gas to remove the remaining nitrogen.
-
Heat the reactor to 160°C and maintain a pressure of 3.3-5.6 MPa.
-
Allow the reaction to proceed for 10-12 hours.
-
After the reaction, cool the autoclave and filter the mixture to remove the catalyst.
-
Remove excess butanone and the sec-butanol byproduct via atmospheric distillation.
-
Weigh the resulting product and analyze its purity using gas chromatography. A yield of over 95% can be expected under optimal conditions.[4]
Evaluation of Antioxidant Performance in Gasoline
The antioxidant efficacy in gasoline is determined by measuring the induction period according to standard methods.
Apparatus:
-
Oxidation pressure vessel (bomb)
-
Pressure gauge and recording device
-
Water bath maintained at 100°C
-
Oxygen supply
Procedure:
-
Place a specified volume of the gasoline sample (with and without the antioxidant) into the glass sample container of the oxidation pressure vessel.
-
Assemble the vessel and purge it with oxygen to remove air.
-
Pressurize the vessel with oxygen to a specified pressure (typically 100 psi).
-
Immerse the sealed vessel in the water bath at 100°C.
-
Continuously monitor and record the pressure inside the vessel.
-
The induction period is the time elapsed from placing the vessel in the bath until the pressure drops by 2 psi from the maximum pressure, indicating the onset of rapid oxidation.
Evaluation of Antiozonant Performance in Rubber
The resistance of vulcanized rubber to ozone cracking is evaluated using a controlled ozone exposure test.
Apparatus:
-
Ozone test chamber with controlled ozone concentration, temperature, and air flow.
-
Specimen mounting apparatus to apply a static or dynamic strain.
-
Microscope for crack observation.
Procedure:
-
Prepare standardized rubber test specimens (e.g., rectangular strips or dumbbell shapes) from a vulcanized rubber sheet containing the antiozonant.
-
Mount the specimens in the test apparatus under a specified tensile strain (e.g., 20% static elongation).
-
Place the mounted specimens in the ozone test chamber.
-
Expose the specimens to a controlled atmosphere containing a specified concentration of ozone (e.g., 50 parts per hundred million) at a constant temperature (e.g., 40°C).
-
Periodically remove the specimens and examine their surfaces for cracks under a microscope at a specified magnification.
-
Record the time to the appearance of the first visible cracks. The longer the time, the greater the ozone resistance.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Antioxidant Mechanism
Caption: Antioxidant mechanism via hydrogen atom donation.
Antiozonant Mechanism (Initial Step)
Caption: Initial step of the antiozonant mechanism.
References
An In-depth Technical Guide to the Electrochemical Behavior of N,N'-Di-sec-butyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of N,N'-Di-sec-butyl-p-phenylenediamine, a compound of significant interest due to its antioxidant properties.[1] This document details its electrochemical oxidation and reduction characteristics, outlines experimental protocols for its analysis, and presents key quantitative data.
Core Electrochemical Properties
This compound, an aromatic amine, primarily functions as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby inhibiting oxidative degradation processes.[2] Its electrochemical behavior is characterized by its propensity to undergo oxidation reactions at an electrode surface.
While specific quantitative electrochemical data for this compound is not extensively available in the reviewed literature, the general mechanism for N,N'-disubstituted p-phenylenediamines involves a two-step oxidation process. The initial step is a one-electron oxidation to form a stable cation radical (semiquinonediimine), followed by a second one-electron oxidation at a more positive potential to yield the quinonediimine.[3] The presence of the sec-butyl groups provides steric hindrance, which can enhance the stability of the compound.[2]
The oxidation process is generally quasi-reversible and involves the transfer of two electrons and two protons to form the corresponding quinone derivatives.[2][3]
Quantitative Electrochemical Data
Quantitative data on the electrochemical behavior of this compound is limited. However, studies on the parent compound, p-phenylenediamine (p-PD), and its other derivatives provide insights into the expected electrochemical parameters. For instance, the electrochemical oxidation of p-PD in an acidic medium is a quasi-reversible process with electron transfer rate constants in the order of 6x10⁻⁴ cm/s as determined by cyclic and rotating disk voltammetry.[3] The peak potentials are pH-dependent.[3]
For a comparative analysis, the table below summarizes typical electrochemical data for p-phenylenediamine. It is important to note that these values will differ for this compound due to the electronic and steric effects of the sec-butyl substituents.
| Parameter | Value (for p-phenylenediamine) | Technique | Conditions |
| Anodic Peak Potential (Epa) | 0.10 V | Cyclic Voltammetry | 1 mM p-PD in 0.1 M PBS (pH 7.0), Scan rate: 50 mV/s |
| Cathodic Peak Potential (Epc) | 0.03 V | Cyclic Voltammetry | 1 mM p-PD in 0.1 M PBS (pH 7.0), Scan rate: 50 mV/s |
Table 1: Electrochemical Data for p-Phenylenediamine.[4]
Experimental Protocols
To investigate the electrochemical behavior of this compound, cyclic voltammetry (CV) is a primary and highly effective technique.[5]
Protocol for Cyclic Voltammetry Analysis
Objective: To determine the oxidation and reduction potentials and to assess the reversibility of the electrochemical process for this compound.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Glassy Carbon Electrode (GCE)
-
Reference Electrode (RE): Ag/AgCl (3M KCl)
-
Counter Electrode (CE): Platinum wire
-
-
This compound solution (e.g., 1 mM)
-
Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Solution (PBS) at a specific pH (e.g., 7.0) or an organic solvent with a supporting electrolyte like tetrabutylammonium perchlorate.
-
Polishing materials for the working electrode (e.g., alumina slurry).
-
Inert gas (e.g., Nitrogen or Argon) for deaeration.
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry to a mirror finish, then rinse thoroughly with deionized water and the solvent used for the electrolyte.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes. Add the prepared solution of this compound in the supporting electrolyte to the cell.
-
Deaeration: Bubble an inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters in the software:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., -0.2 V vs. Ag/AgCl).
-
Vertex Potential 1 (Switching Potential): A potential sufficiently positive to induce oxidation (e.g., 0.8 V vs. Ag/AgCl).
-
Vertex Potential 2 (Final Potential): The initial potential.
-
Scan Rate: Start with a typical scan rate (e.g., 100 mV/s) and vary it in subsequent experiments to study the kinetics.
-
-
Run the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential plot).
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Determine the corresponding peak currents (ipa and ipc).
-
Calculate the peak potential separation (ΔEp = Epa - Epc) to assess the reversibility of the reaction. A value close to 59/n mV (where n is the number of electrons transferred) at room temperature suggests a reversible process.
-
Analyze the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.
-
Visualizing Electrochemical Processes
The following diagrams, generated using the DOT language, illustrate the key processes in the electrochemical analysis of this compound.
Caption: Electrochemical oxidation pathway of this compound.
Caption: General experimental workflow for cyclic voltammetry analysis.
Conclusion
The electrochemical behavior of this compound is central to its function as an antioxidant. While specific quantitative data remains to be fully elucidated in publicly available literature, the established methodologies of electrochemical analysis, particularly cyclic voltammetry, provide a robust framework for its characterization. The general mechanism involves a two-step oxidation to form quinonoid species. The detailed experimental protocols and conceptual diagrams presented in this guide offer a solid foundation for researchers and professionals to further investigate and utilize the electrochemical properties of this important compound in various applications, including drug development and materials science.
References
Methodological & Application
Application Notes and Protocols: N,N'-Di-sec-butyl-p-phenylenediamine as a Fuel Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-sec-butyl-p-phenylenediamine (CAS No. 101-96-2), often referred to as PDA or Antioxidant 22, is a highly effective antioxidant and fuel stabilizer.[1][2][3] It is an aromatic amine widely used in the petroleum industry to prevent the degradation of fuels such as gasoline, diesel, and biodiesel.[4] Its primary function is to inhibit the oxidation processes that lead to the formation of gums, sludge, and other undesirable deposits, thereby ensuring fuel stability during storage and use.[5][6] This document provides detailed application notes, experimental protocols, and the mechanism of action of this compound in fuel stabilization.
Mechanism of Action
The antioxidant activity of this compound stems from its ability to act as a radical scavenger. During the auto-oxidation of fuel, highly reactive free radicals (R•, RO•, ROO•) are generated, which propagate a chain reaction leading to fuel degradation. This compound terminates these chain reactions by donating a hydrogen atom from its amine groups to the free radicals, thereby neutralizing them and forming a stable radical of its own. The resulting antioxidant radical is resonance-stabilized and less reactive, effectively breaking the oxidation cycle.
Data Presentation
The effectiveness of this compound as a fuel stabilizer is typically evaluated by measuring the induction period of the fuel, which is the time until rapid oxidation begins under accelerated conditions. A longer induction period indicates better oxidative stability.
| Fuel Type | Test Method | Antioxidant | Concentration (ppm) | Induction Period (hours) | Reference |
| Gasoline | ASTM D525 | Blank | 0 | 3.83 | [6] |
| Gasoline | ASTM D525 | T501 (BHT) | 30 | 5.5 | [6] |
| Gasoline | ASTM D525 | Imported Antioxidant | 30 | 8.0 | [6] |
| Gasoline | ASTM D525 | Synthesized this compound | 30 | 9.0 | [6] |
| FFA-based Biodiesel | Rancimat (EN 14112) | Blank | 0 | 0.20 | [7] |
| FFA-based Biodiesel | Rancimat (EN 14112) | This compound (PDA) | 100 | 1.15 | [7] |
| FFA-based Biodiesel | Rancimat (EN 14112) | This compound (PDA) | 250 | 2.15 | [7] |
| FFA-based Biodiesel | Rancimat (EN 14112) | This compound (PDA) | 500 | 3.65 | [7] |
| FFA-based Biodiesel | Rancimat (EN 14112) | This compound (PDA) | 1000 | 6.25 | [7] |
| FFA-based Biodiesel | Rancimat (EN 14112) | Butylated Hydroxyanisole (BHA) | 1000 | 6.30 | [7] |
| FFA-based Biodiesel | Rancimat (EN 14112) | Butylated Hydroxytoluene (BHT) | 1000 | 5.45 | [7] |
| FFA-based Biodiesel | Rancimat (EN 14112) | tert-Butylhydroquinone (TBHQ) | 1000 | 4.80 | [7] |
| FFA-based Biodiesel | Rancimat (EN 14112) | Pyrogallol (PY) | 1000 | 14.5 | [7] |
Experimental Protocols
Oxidation Stability of Gasoline (Induction Period Method) - ASTM D525
This method determines the stability of gasoline under accelerated oxidation conditions.[5][8]
Apparatus:
-
Oxidation pressure vessel
-
Pressure gauge or transducer
-
Oxygen supply
-
Heating bath capable of maintaining a temperature of 100 ± 1 °C
-
Glass sample container and cover
Procedure:
-
Preparation of Apparatus: Clean the glass sample container and cover with a suitable solvent and dry. Ensure the pressure vessel is clean and leak-free.
-
Sample Preparation: Place 50 ± 1 mL of the gasoline sample into the glass container.
-
Assembly: Place the glass container in the pressure vessel and close the vessel.
-
Oxygenation: Introduce oxygen into the vessel until a pressure of 690 to 705 kPa (100 to 102 psi) is reached at 20 to 25 °C.
-
Heating: Place the charged vessel into the heating bath maintained at 100 °C.
-
Data Recording: Record the pressure at regular intervals or continuously until the "break point" is reached. The break point is the point at which the pressure drops by 14 kPa (2 psi) or more within a 15-minute period.
-
Induction Period: The induction period is the time elapsed between placing the vessel in the bath and the break point.
Rancimat Method for Biodiesel Oxidation Stability - EN 14112
This method is an accelerated oxidation test used to determine the oxidation stability of biodiesel.[9][10]
Apparatus:
-
Rancimat instrument, consisting of a heating block, reaction vessels, measuring vessels, and a control and data recording unit.
-
Air pump
-
Conductivity meter
Procedure:
-
Apparatus Preparation: Ensure the reaction and measuring vessels are clean and dry.
-
Sample and Reagent Preparation: Place a 3.0 ± 0.1 g sample of biodiesel into the reaction vessel. Fill the measuring vessel with 50 mL of deionized water.
-
Assembly: Place the reaction vessel into the heating block of the Rancimat, which is maintained at a constant temperature (typically 110 °C). Connect the air supply to the reaction vessel and the outlet to the measuring vessel.
-
Initiation of Test: Start the flow of air through the biodiesel sample at a constant rate. The volatile oxidation products formed are carried by the air stream into the deionized water in the measuring vessel.
-
Conductivity Measurement: The conductivity of the water is continuously measured and recorded. As acidic volatile compounds are formed and dissolve in the water, the conductivity increases.
-
Determination of Induction Period: The induction period is the time from the start of the test until the conductivity begins to increase rapidly. This is automatically determined by the instrument's software.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effectiveness of this compound as a fuel stabilizer.
Conclusion
This compound is a highly effective antioxidant for stabilizing a variety of fuels. Its radical scavenging mechanism effectively terminates the oxidative chain reactions that lead to fuel degradation. The provided data and experimental protocols offer a comprehensive guide for researchers and scientists to evaluate and utilize this compound in fuel stabilization applications. The standardized test methods, such as ASTM D525 and the Rancimat method, are crucial for quantifying its performance and determining the optimal dosage for specific fuel types.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound [webbook.nist.gov]
- 4. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. ASTM D525 - Normalab [normalab.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 8. lin-tech.ch [lin-tech.ch]
- 9. metrohm.com [metrohm.com]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for N,N'-Di-sec-butyl-p-phenylenediamine in Gasoline
Introduction
N,N'-Di-sec-butyl-p-phenylenediamine is a highly effective antioxidant additive used in gasoline to prevent oxidative degradation.[1][2][3] Chemically, it belongs to the class of aromatic amines and functions as a free radical scavenger, thereby inhibiting the formation of gums and other harmful deposits that can adversely affect engine performance.[4] This compound is particularly beneficial for cracked or thermally cracked gasoline, which has a high olefin content and is more susceptible to oxidation.[1][3][5] The addition of this compound significantly enhances the oxidation stability of gasoline, which is a critical parameter for ensuring fuel quality during storage and use.[6][7]
These application notes provide a comprehensive overview of the use of this compound in gasoline, including its mechanism of action, performance data, and detailed protocols for its quantification and for evaluating its efficacy.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [8][9][10][11] |
| CAS Number | 101-96-2 | [8][9][10][11] |
| Molecular Formula | C₁₄H₂₄N₂ | [8][9][10][11] |
| Molecular Weight | 220.35 g/mol | [8][9][10][11] |
| Appearance | Amber to red or dark reddish-black liquid | [1][5][10][11] |
| Density | 0.942 g/mL at 20 °C | [11] |
| Boiling Point | 98 °C at 0.200 Torr | [1] |
| Melting Point | 18 °C | [1] |
| Flash Point | 100 °C | [1] |
| Solubility | Soluble in hydrocarbon solvents; insoluble in water. | [1][8][11] |
Mechanism of Action
This compound functions as a chain-breaking antioxidant. In the presence of oxygen and initiating species (like heat or metal ions), hydrocarbons in gasoline can form peroxide radicals (ROO•). These radicals can then propagate a chain reaction, leading to the formation of gums. Aromatic amine antioxidants like this compound interrupt this process by donating a hydrogen atom to the peroxide radical, thereby neutralizing it and forming a stable radical that does not propagate the chain reaction.
References
- 1. ASTM D525 (Oxidation Stability – Induction Period) – SPL [spllabs.com]
- 2. US2734808A - P-phenylenediamine gasoline stabilizers - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. ASTM D525 − 12a: Standard Test Method for Oxidation Stability of Gasoline (Induction Period Method) : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 5. ASTM D5599 / EN 1601 – Determination of Oxygenates in Motor Fuels by O-FID [applications.wasson-ece.com]
- 6. store.astm.org [store.astm.org]
- 7. sincerechemical.com [sincerechemical.com]
- 8. This compound | C14H24N2 | CID 7589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. How to measure the gum content of fuels | Anton Paar Wiki [wiki.anton-paar.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Analytical Detection of N,N'-Di-sec-butyl-p-phenylenediamine (DSBPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-sec-butyl-p-phenylenediamine (DSBPD) is an aromatic amine used primarily as an antioxidant and antiozonant in rubber products and various industrial oils. Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. This document provides detailed application notes and protocols for the analysis of DSBPD using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the potential for electrochemical detection is discussed.
The protocols described herein are based on established methods for structurally similar p-phenylenediamine derivatives, particularly N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), and should be validated for specific matrices and analytical instrumentation.
Analytical Methods Overview
Several analytical techniques can be employed for the determination of DSBPD. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely available technique for the quantification of DSBPD in various samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it suitable for the identification and quantification of DSBPD, especially in complex matrices. Pyrolysis-GC-MS can be a powerful tool for the analysis of DSBPD in solid polymer samples.
-
Electrochemical Methods present a promising alternative for rapid and sensitive detection, although specific methods for DSBPD are less established.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the typical quantitative performance parameters for the analytical methods described. It is important to note that this data is primarily derived from studies on the closely related compound 6PPD and should be considered as a reference. Method validation for DSBPD is essential.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range (R²) | Recovery |
| HPLC-UV | 6PPD | 0.17 pg/µL[1] | - | >0.999[1] | 71.89% (in biological samples)[1] |
| Pyrolysis-GC-MS | 6PPD | - | Calculated from S/N=10 | >0.999[2] | - |
| LC-MS/MS | 6PPD-quinone | 0.023 ng/mL (in water) | - | >0.999[3] | 112.6% (in stream water)[3] |
| UPLC-MS/MS | 6PPD-quinone | 0.6 ng/L (in urine)[4] | - | >0.999[4] | 90.3% - 94.1%[4] |
| GC-MS/MS | 6PPD-quinone | 0.03 - 0.12 ng/g ww (in tissue) | - | - | 60% - 100%[5] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a method for the analysis of 6PPD and is suitable for the quantification of DSBPD in liquid samples.[1]
a. Sample Preparation (Liquid Samples)
-
For aqueous samples, perform a liquid-liquid extraction. To 10 mL of the sample, add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
b. HPLC-UV Instrumentation and Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: Approximately 290-300 nm. Note: The UV spectrum for p-phenylenediamine shows a maximum at 299 nm.[6] Alkyl substitution in DSBPD is expected to result in a slight red shift. The optimal wavelength should be determined by measuring the UV spectrum of a DSBPD standard.
c. Calibration
Prepare a series of standard solutions of DSBPD in the mobile phase at concentrations ranging from 0.1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
d. Experimental Workflow Diagram
Caption: Workflow for DSBPD analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the sensitive and selective analysis of DSBPD in various matrices, including solid samples when coupled with pyrolysis.
a. Sample Preparation (Solid Samples using Pyrolysis) [2][7]
-
Accurately weigh a small amount of the solid sample (e.g., 0.1-1.0 mg of rubber) into a pyrolysis cup.
-
For quantitative analysis, a standard solution of DSBPD can be added to a blank matrix to create calibration standards.
-
The sample is introduced into the pyrolyzer, which is directly coupled to the GC-MS system.
b. GC-MS Instrumentation and Conditions
-
Pyrolyzer:
-
Thermal Desorption Mode: Ramp from 60 °C to 370 °C at 20 °C/min, hold for 1 min.
-
-
Gas Chromatograph:
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant linear velocity of 40 cm/s.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 0 min.
-
Ramp 1: 25 °C/min to 250 °C, hold for 0 min.
-
Ramp 2: 15 °C/min to 310 °C, hold for 20 min.
-
-
Injection Port Temperature: 300 °C.
-
Split Ratio: 15:1.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 200 °C.
-
Interface Temperature: 320 °C.
-
Acquisition Mode: Scan (m/z 44-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantifier and Qualifier Ions for DSBPD: To be determined from the mass spectrum of a DSBPD standard. Characteristic ions for p-phenylenediamine derivatives often include the molecular ion and fragments from the loss of the alkyl chains.
-
c. Experimental Workflow Diagram
Caption: Workflow for DSBPD analysis by Pyrolysis-GC-MS.
Electrochemical Detection
a. Principle
p-Phenylenediamines can be electrochemically oxidized at a suitable electrode surface (e.g., glassy carbon electrode). The current generated during this oxidation is proportional to the concentration of the analyte. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed.
b. General Experimental Setup
-
Electrochemical Cell: A three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Supporting Electrolyte: A buffer solution (e.g., phosphate buffer) to maintain a constant pH and provide conductivity.
-
Instrumentation: A potentiostat.
c. Method Development Considerations
-
Optimization of pH: The electrochemical response of p-phenylenediamines is often pH-dependent. The optimal pH of the supporting electrolyte should be investigated.
-
Selection of Voltammetric Technique: DPV and SWV generally offer higher sensitivity than CV for quantitative analysis.
-
Optimization of Instrumental Parameters: For DPV and SWV, parameters such as pulse amplitude, pulse width, and scan rate should be optimized to maximize the signal-to-noise ratio.
d. Logical Relationship Diagram
Caption: Logical relationships in electrochemical method development for DSBPD.
References
- 1. Development of a quantitative analytical method for 6PPD, a harmful tire antioxidant, in biological samples for toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. lcms.cz [lcms.cz]
- 4. [Determination of N-(1,3-dimethylbutyl)- N'-phenyl- p-phenylenediamine-quinone in urine and dust by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 6PPD-Q in finfish, shellfish, and marine mammal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Anti-Degradant Additive (6PPD) in Tire Rubber Using Pyrolysis-GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols: N,N'-Di-sec-butyl-p-phenylenediamine as a Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-sec-butyl-p-phenylenediamine (CAS No. 101-96-2) is a versatile chemical compound widely recognized for its antioxidant properties.[1][2] This aromatic amine also functions as a highly effective polymerization inhibitor, particularly for vinyl monomers, and as a stabilizer in fuels and lubricants.[3] Its primary mechanism of action involves the donation of a hydrogen atom to terminate radical chain reactions, thereby preventing the premature and undesired polymerization of monomers during storage, transport, and processing.[3] This document provides detailed application notes, quantitative data on its inhibitory performance, and experimental protocols for its evaluation.
Applications
This compound is utilized in a variety of industrial applications, including:
-
Polymer Manufacturing: It serves as a polymerization inhibitor in the production of various vinyl monomers, such as acrylates.
-
Fuel and Lubricant Stabilization: It is employed as an antioxidant and gum inhibitor in gasoline and other petroleum products to enhance stability.[3]
-
Rubber and Elastomers: It is used as an antiozonant to protect rubber and elastomers from degradation.
Mechanism of Action: Radical Scavenging
The inhibitory effect of this compound is attributed to its ability to act as a radical scavenger. During the initiation phase of polymerization, highly reactive free radicals are generated. This compound effectively terminates the propagation of these radical chains by donating a hydrogen atom from one of its secondary amine groups. This process results in the formation of a stable, less reactive radical species of the inhibitor, thus preventing the initiation of a polymer chain.
Caption: Mechanism of polymerization inhibition by radical scavenging.
Quantitative Data
While specific quantitative data on the performance of this compound as a polymerization inhibitor for monomers like styrene or acrylates is not extensively available in the public domain, its efficacy as an antioxidant in gasoline provides a strong indication of its inhibitory potential. The following table summarizes the results from a study on its performance as a gasoline antioxidant.
| Inhibitor/Antioxidant | Concentration (μg/g) | Induction Period (min) |
| Blank (No Additive) | 0 | 230 |
| T501 (BHT) | 30 | 330 |
| Imported Antioxidant | 30 | 480 |
| Synthesized this compound | 30 | 540 |
| Table 1: Comparison of the induction period of gasoline with different antioxidants. Data sourced from a study on the synthesis and performance of this compound as a gasoline antioxidant.[3] |
Experimental Protocols
The following protocols are adapted from established methods for evaluating the performance of polymerization inhibitors and can be applied to assess this compound for specific monomer systems.
Protocol 1: Evaluation of Inhibition Performance for Styrene Polymerization
This protocol describes a method to determine the effectiveness of this compound in inhibiting the thermal polymerization of styrene.
Materials:
-
Styrene monomer (inhibitor-free)
-
This compound
-
High-purity nitrogen gas
-
Reaction vials or tubes with septa
-
Heating block or oil bath with temperature control
-
Methanol
-
Filtration apparatus
-
Drying oven
-
Analytical balance
Procedure:
-
Preparation of Inhibitor Solutions: Prepare stock solutions of this compound in inhibitor-free styrene at various concentrations (e.g., 50, 100, 200, 500 ppm).
-
Sample Preparation:
-
Dispense a fixed volume (e.g., 10 mL) of the prepared styrene/inhibitor solutions into individual reaction vials.
-
Include a control sample containing only inhibitor-free styrene.
-
-
Inerting: Purge each vial with high-purity nitrogen for 5-10 minutes to remove oxygen, which can also influence polymerization. Seal the vials with septa.
-
Polymerization: Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 100°C, 120°C).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours), remove a vial from each concentration group.
-
Quenching and Precipitation:
-
Immediately cool the vial in an ice bath to stop the reaction.
-
Pour the contents of the vial into a beaker containing an excess of methanol (e.g., 100 mL) to precipitate the polystyrene.
-
-
Isolation and Quantification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
-
Weigh the dried polymer to determine the polymer yield.
-
-
Data Analysis: Plot the polymer yield versus time for each inhibitor concentration. The induction period can be determined as the time before a significant amount of polymer is formed. The inhibition efficiency can be calculated by comparing the polymer yield in the presence of the inhibitor to the control.
Caption: Workflow for evaluating polymerization inhibitor in styrene.
Protocol 2: Evaluation of Inhibition Performance for Acrylate Polymerization
This protocol outlines a method to assess the inhibitory effect of this compound on the polymerization of an acrylate monomer, such as butyl acrylate.
Materials:
-
Acrylate monomer (e.g., butyl acrylate, inhibitor-free)
-
This compound
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., toluene)
-
Reaction flask with a condenser and nitrogen inlet
-
Constant temperature oil bath with magnetic stirring
-
Methanol
-
Analytical techniques for monitoring monomer conversion (e.g., Gas Chromatography - GC, or Gravimetry)
Procedure:
-
Preparation of Reaction Mixtures:
-
In a reaction flask, prepare a solution of the acrylate monomer in the chosen solvent.
-
Add the desired concentration of this compound.
-
Include a control reaction without the inhibitor.
-
-
Inerting: Bubble nitrogen through the reaction mixture for 15-20 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere throughout the experiment.
-
Initiation of Polymerization:
-
Bring the reaction mixture to the desired temperature (e.g., 60-80°C) using the oil bath.
-
Add a known amount of the radical initiator (AIBN) to start the polymerization.
-
-
Monitoring Polymerization:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the polymerization in the aliquot by adding a small amount of a strong inhibitor (e.g., hydroquinone) and cooling it.
-
Analyze the monomer conversion in the aliquot using a suitable technique:
-
Gravimetry: Precipitate the polymer in methanol, filter, dry, and weigh.
-
Gas Chromatography (GC): Determine the remaining monomer concentration relative to an internal standard.
-
-
-
Data Analysis: Plot the monomer conversion as a function of time for each inhibitor concentration. The rate of polymerization can be determined from the slope of the initial linear portion of the curve. The inhibitory effect is quantified by the reduction in the polymerization rate compared to the control.
Safety and Handling
This compound is a toxic and corrosive substance. It can be harmful if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is an effective radical scavenger that can be utilized as a polymerization inhibitor for various monomers. The provided protocols offer a framework for researchers to quantitatively assess its performance in their specific systems. While direct performance data for polymerization inhibition is limited in publicly available literature, its demonstrated efficacy as a gasoline antioxidant suggests it is a promising candidate for controlling and preventing unwanted polymerization.
References
Application Notes and Protocols for Studying the Antiozonant Activity of N,N'-Di-sec-butyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozone, a highly reactive allotrope of oxygen, is a significant environmental factor that causes the degradation of unsaturated polymers, particularly elastomers like natural and synthetic rubbers. This degradation, known as ozone cracking, leads to a loss of mechanical properties, compromising the safety and lifespan of rubber products. Antiozonants are chemical additives incorporated into rubber formulations to inhibit or retard the damaging effects of ozone. N,N'-Di-sec-butyl-p-phenylenediamine (DTPD) is a potent antiozonant belonging to the class of p-phenylenediamine (PPD) derivatives. This document provides a detailed experimental setup for evaluating the antiozonant activity of DTPD in a rubber matrix, specifically focusing on styrene-butadiene rubber (SBR), a common elastomer used in tire manufacturing and other industrial applications.
The primary mechanism of action for PPD antiozonants involves a sacrificial reaction with ozone.[1] DTPD migrates to the surface of the rubber and reacts with ozone at a much faster rate than the rubber polymer, thus protecting the polymer chains from scission.[2] Additionally, the reaction products of DTPD and ozone can form a protective film on the rubber surface, further shielding it from ozone attack.[2][3]
Experimental Protocols
This section outlines the detailed methodologies for assessing the antiozonant efficacy of DTPD. The experimental workflow is designed to provide comprehensive data on the performance of DTPD in protecting SBR from ozone-induced degradation.
Materials and Equipment
-
Rubber Compounding:
-
Styrene-Butadiene Rubber (SBR)
-
This compound (DTPD)
-
Carbon Black (e.g., N330)
-
Zinc Oxide
-
Stearic Acid
-
Sulfur
-
Accelerator (e.g., N-tert-butyl-2-benzothiazolesulfenamide, TBBS)
-
Two-roll mill or internal mixer
-
-
Ozone Exposure:
-
Ozone test chamber (compliant with ASTM D1149)
-
Mandrels for static strain application (as per ASTM D1171)
-
-
Mechanical Testing:
-
Universal testing machine for tensile properties (compliant with ASTM D412)
-
Hardness tester (Durometer, as per ASTM D2240)
-
-
Analytical Chemistry:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Analytical balance
-
Glassware and solvents (e.g., acetone, chloroform, methanol, water)
-
Rubber Compounding and Sample Preparation
-
Formulation: Prepare SBR compounds with varying concentrations of DTPD (e.g., 0, 1, 2, and 3 parts per hundred of rubber - phr). A typical base formulation is provided in Table 1.
-
Mixing: Compound the ingredients on a two-roll mill or in an internal mixer according to standard rubber mixing procedures. Ensure uniform dispersion of all ingredients.
-
Vulcanization: Cure the compounded rubber sheets in a compression molding press at a specified temperature and time to achieve optimal cross-linking.
-
Specimen Preparation: Die-cut the vulcanized rubber sheets into standard shapes for ozone exposure and mechanical testing (e.g., triangular specimens for ASTM D1171 or dumbbell specimens for ASTM D412).
Ozone Exposure Testing (Static Conditions)
This protocol is based on the ASTM D1171 standard test method.[4]
-
Specimen Mounting: Mount the triangular rubber specimens onto 50 mm diameter mandrels to apply a specific tensile strain.
-
Conditioning: Condition the mounted specimens for 24 hours at room temperature in an ozone-free environment.
-
Ozone Exposure: Place the conditioned specimens in an ozone test chamber.
-
Ozone Concentration: 50 ± 5 parts per hundred million (pphm)
-
Temperature: 40 ± 2 °C
-
Exposure Duration: 24, 48, 72, and 96 hours
-
-
Crack Evaluation: At each time interval, remove the specimens from the chamber and visually inspect for cracks under 2x magnification. Rate the severity of cracking based on a standard rating scale (e.g., ASTM D1171 rating scale from 0 to 4, where 0 is no cracks and 4 is severe cracking).
Mechanical Properties Testing
-
Tensile Strength and Elongation at Break:
-
Conduct tensile tests on dumbbell-shaped specimens before and after ozone exposure at each time interval using a universal testing machine according to ASTM D412.
-
Record the tensile strength (MPa) and elongation at break (%).
-
-
Hardness:
-
Measure the Shore A hardness of the vulcanized rubber samples before and after ozone exposure using a durometer according to ASTM D2240.
-
Analytical Quantification of DTPD
This protocol outlines the extraction and quantification of DTPD from the rubber matrix using HPLC.[5][6]
-
Extraction:
-
Weigh a known amount of the vulcanized rubber sample (before and after ozone exposure).
-
Swell the sample in a solvent mixture (e.g., acetone:chloroform 1:1 v/v) for 24 hours to extract the DTPD.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm i.d. × 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 85:15 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 290 nm.[5]
-
Quantification: Prepare a calibration curve using standard solutions of DTPD to quantify its concentration in the extracts.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Base Rubber Formulation
| Ingredient | Concentration (phr) |
| Styrene-Butadiene Rubber (SBR) | 100 |
| Carbon Black (N330) | 50 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| Sulfur | 1.75 |
| TBBS | 1 |
| This compound (DTPD) | Variable (0, 1, 2, 3) |
Table 2: Ozone Crack Rating (ASTM D1171) of SBR Vulcanizates with Varying DTPD Concentrations
| DTPD (phr) | 24h | 48h | 72h | 96h |
| 0 | 2 | 3 | 4 | 4 |
| 1 | 0 | 1 | 2 | 3 |
| 2 | 0 | 0 | 1 | 2 |
| 3 | 0 | 0 | 0 | 1 |
| Crack Rating: 0 (No cracks), 1 (Slight), 2 (Moderate), 3 (Severe), 4 (Very Severe) |
Table 3: Mechanical Properties of SBR Vulcanizates Before and After 96h Ozone Exposure
| DTPD (phr) | Tensile Strength (MPa) - Before | Tensile Strength (MPa) - After | % Retention | Elongation at Break (%) - Before | Elongation at Break (%) - After | % Retention |
| 0 | 18.5 | 9.2 | 49.7 | 550 | 250 | 45.5 |
| 1 | 18.2 | 14.8 | 81.3 | 540 | 450 | 83.3 |
| 2 | 18.0 | 16.5 | 91.7 | 530 | 500 | 94.3 |
| 3 | 17.8 | 17.1 | 96.1 | 525 | 510 | 97.1 |
Table 4: DTPD Concentration in SBR Vulcanizates Before and After 96h Ozone Exposure
| DTPD (phr) - Initial | DTPD Concentration (wt%) - Before | DTPD Concentration (wt%) - After | % Consumption |
| 1 | 0.6 | 0.2 | 66.7 |
| 2 | 1.2 | 0.7 | 41.7 |
| 3 | 1.8 | 1.3 | 27.8 |
Visualizations
Experimental Workflow
The overall experimental workflow for evaluating the antiozonant activity of DTPD is depicted in the following diagram.
Caption: Experimental workflow for evaluating DTPD antiozonant activity.
Antiozonant Signaling Pathway
The chemical pathway illustrating the protective mechanism of DTPD against ozone-induced degradation of rubber is shown below.
Caption: Protective mechanism of DTPD antiozonant against ozone.
References
Application Note: Quantification of N,N'-Di-sec-butyl-p-phenylenediamine in Lubricants
AN-LUB-001
Abstract
This application note provides a detailed protocol for the quantitative analysis of N,N'-Di-sec-butyl-p-phenylenediamine, a common aminic antioxidant, in lubricating oils. The primary method detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely used technique for this application. Information on sample preparation, instrument parameters, and data analysis is provided. This guide is intended for researchers and laboratory professionals involved in lubricant quality control and stability studies.
Introduction
This compound is an aromatic amine antioxidant widely added to lubricants such as turbine oils, hydraulic fluids, and engine oils to enhance their oxidative stability.[1] These antioxidants function as radical scavengers, interrupting the auto-oxidation chain reactions that degrade the lubricant base oil.[2][3] The depletion of these antioxidants is a primary indicator of the lubricant's degradation and a key factor in determining its remaining useful life (RUL). Monitoring the concentration of this compound is therefore critical for predictive maintenance programs, ensuring machinery protection and preventing catastrophic failures.[2]
While various analytical techniques can be used, including Gas Chromatography (GC) and voltammetry, HPLC offers a reliable and accurate method for quantifying specific antioxidant compounds in complex oil matrices.[4]
Principle of Methodology
This protocol employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The lubricant sample is first diluted in a suitable organic solvent to precipitate the oil matrix and solubilize the antioxidant. After filtration, the sample is injected into the HPLC system. The stationary phase (a non-polar C18 column) retains the components of the sample based on their hydrophobicity. A polar mobile phase is used to elute the components, with less polar compounds (like the target antioxidant) being retained longer. The antioxidant is then detected and quantified by a UV-Vis detector at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Autosampler and column oven.
-
Analytical balance (4-decimal place).
-
Volumetric flasks (Class A).
-
Pipettes and syringes.
-
Vortex mixer and sonicator.
-
Syringe filters (0.45 µm, PTFE).
-
-
Chemicals and Reagents:
-
This compound standard (≥95% purity).
-
HPLC-grade methanol.
-
HPLC-grade 2-propanol.
-
HPLC-grade acetonitrile.
-
Deionized water (≥18 MΩ·cm).
-
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with 2-propanol.
-
Working Standards: Prepare a series of working standards (e.g., 5, 20, 50, 100, 150 µg/mL) by performing serial dilutions of the stock solution with 2-propanol.[5] These standards will be used to generate the calibration curve.
Sample Preparation
-
Weighing: Accurately weigh approximately 0.1 g of the lubricant sample into a 10 mL volumetric flask.
-
Dilution: Add 2-propanol to the flask and sonicate for 15 minutes to ensure complete dissolution of the antioxidant from the oil matrix.[6]
-
Volume Adjustment: Allow the solution to return to room temperature and dilute to the mark with 2-propanol.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to analysis to remove any particulate matter.[5]
HPLC Instrumental Conditions
The following table outlines the recommended starting parameters for the HPLC analysis. These may require optimization depending on the specific instrument and column used.
| Parameter | Recommended Setting |
| Column | C18 ODS (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Methanol |
| Gradient | 85% B to 100% B over 5 min, hold at 100% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detector Wavelength | 290 nm |
Note: The mobile phase composition and gradient are based on typical methods for separating p-phenylenediamine derivatives.[7]
Data Presentation and Quantification
A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. A linear regression analysis is performed, and the resulting equation (y = mx + c) is used to calculate the concentration of the antioxidant in the prepared lubricant samples based on their measured peak areas. The final concentration in the original oil is calculated by accounting for the initial sample weight and dilution factor.
Table 1: Method Performance Characteristics
The following table summarizes the expected performance of this analytical method.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | The correlation coefficient for the calibration curve across the working range. |
| Limit of Detection (LOD) | ~1 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~5 µg/mL | The lowest concentration of analyte that can be accurately quantified.[5] |
| Recovery (%) | 95 - 105% | The accuracy of the method, determined by analyzing spiked samples.[5] |
| Precision (RSD) | < 3% | The relative standard deviation for repeated measurements of the same sample.[6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC quantification of antioxidants.
Logical Relationship of Antioxidant Depletion
Caption: Role of antioxidant quantification in preventing lubricant failure.
References
- 1. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. precisionlubrication.com [precisionlubrication.com]
- 3. Research Progress of Antioxidant Additives for Lubricating Oils [mdpi.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. Voltammetric Determination of Dinonyl Diphenylamine and Butylated Hydroxytoluene in Mineral and Synthetic Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Kinetic Studies of N,N'-Di-sec-butyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Di-sec-butyl-p-phenylenediamine (DSBPD) in kinetic studies, focusing on its well-established role as a potent antioxidant. This document includes summaries of its mechanism of action, quantitative data from relevant studies, and detailed protocols for experimental investigation.
Introduction
This compound (CAS No. 101-96-2), also known as DSBPD or Antioxidant 22, is an aromatic amine widely utilized in industrial applications to prevent oxidative degradation.[1][2][3] Its primary function is as a radical scavenger, making it a subject of interest for kinetic studies aimed at understanding and quantifying antioxidant activity.[1][4] DSBPD is particularly effective in stabilizing hydrocarbon-based products such as gasoline, lubricants, and oils, as well as in the rubber industry as an antiozonant.[1][3][5]
The antioxidant properties of DSBPD stem from its ability to donate hydrogen atoms from its secondary amine groups to neutralize free radicals, thereby terminating oxidative chain reactions.[1][4] The electron-donating sec-butyl groups enhance the stability of the resulting aminyl radicals, contributing to its high efficacy.[1]
Mechanism of Action: Radical Scavenging
The primary antioxidant mechanism of DSBPD is a hydrogen atom transfer (HAT) process. In this mechanism, DSBPD donates a hydrogen atom to a radical species (R•), effectively neutralizing the radical and preventing it from propagating the oxidative chain. This process results in the formation of a more stable aminyl radical.
Reaction: DSBPD-NH-R + R'• → DSBPD-N•-R + R'H
The stability of the resulting DSBPD radical is crucial to its function as an antioxidant. The delocalization of the unpaired electron across the phenylenediamine ring, along with the steric hindrance provided by the sec-butyl groups, contributes to this stability, preventing the DSBPD radical from initiating new oxidation chains.
Data Presentation: Kinetic and Performance Data
| System | Parameter Measured | Blank Value | DSBPD Concentration | Value with DSBPD | Reference |
| Gasoline | Induction Period | 230 min | 30 µg/g | 540 min | [1] |
| Biodiesel | Induction Period | 0.20 h | 100-1000 ppm | Increased | [2] |
Table 1: Antioxidant Performance of DSBPD in Fuel Systems. This data demonstrates the significant increase in the oxidative stability of fuels upon the addition of DSBPD.
| Antioxidant | Relative Effectiveness in Biodiesel |
| Pyrogallol (PY) | > |
| Ethanox 4760E | > |
| Propyl Gallate (PG) | > |
| Ethanox 4740 | > |
| This compound (PDA) | ~ |
| Butylated Hydroxyanisole (BHA) | > |
| Butylated Hydroxytoluene (BHT) | > |
| 2,2′-Methylene-bis-(4-methyl-6-tert-butylphenol) (MBMTBP) | ~ |
| tert-Butylhydroquinone (TBHQ) | > |
| 2,5-di-tert-butylhydroquinone (DTBHQ) | > |
| α-tocopherol (α-T) |
Table 2: Comparative Antioxidant Effectiveness in Biodiesel. This table provides a qualitative ranking of DSBPD's (referred to as PDA) performance relative to other common antioxidants.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antioxidant kinetics of DSBPD. These protocols are based on established methods for evaluating antioxidant capacity and can be adapted for specific research needs.
Protocol for Determining Oxidative Stability (Induction Period)
This protocol is suitable for assessing the ability of DSBPD to inhibit autoxidation in organic materials like fuels and oils.
Objective: To measure the induction period of a substance with and without DSBPD to determine its stabilizing effect.
Materials:
-
This compound (DSBPD)
-
Substrate to be stabilized (e.g., gasoline, biodiesel)
-
Oxidative stability instrument (e.g., Rancimat)
-
Standard laboratory glassware
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of DSBPD in a solvent compatible with the substrate.
-
Prepare a series of samples of the substrate containing varying concentrations of DSBPD (e.g., 10, 20, 30 µg/g).
-
Include a blank sample of the substrate without any added antioxidant.
-
-
Instrumentation Setup:
-
Set up the oxidative stability instrument according to the manufacturer's instructions.
-
Set the temperature to the desired level (e.g., 110 °C for biodiesel).[2]
-
Set the air flow rate to the recommended value.
-
-
Measurement:
-
Place a known amount of the sample into the reaction vessel of the instrument.
-
Start the measurement and record the time until the endpoint is reached (the induction period). The endpoint is typically detected by a rapid increase in conductivity due to the formation of volatile oxidation products.
-
-
Data Analysis:
-
Plot the induction period as a function of the DSBPD concentration.
-
Compare the induction periods of the samples containing DSBPD to the blank to determine the antioxidant efficacy.
-
Protocol for DPPH Radical Scavenging Assay
This protocol provides a method to evaluate the radical scavenging activity of DSBPD using the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Objective: To determine the concentration of DSBPD required to scavenge 50% of DPPH radicals (IC50).
Materials:
-
This compound (DSBPD)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
-
Standard laboratory glassware and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare a stock solution of DSBPD in methanol.
-
Prepare a series of dilutions of the DSBPD stock solution.
-
-
Assay:
-
In a 96-well plate or cuvettes, add a small volume of the DSBPD dilution (e.g., 20 µL).
-
Add a larger volume of the DPPH working solution (e.g., 180 µL).
-
Prepare a blank (methanol only) and a control (methanol and DPPH solution).
-
Mix and incubate in the dark at room temperature for a set time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using the UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the % inhibition against the concentration of DSBPD.
-
Determine the IC50 value from the plot, which is the concentration of DSBPD that causes 50% inhibition of the DPPH radical.
-
Visualizations
The following diagrams illustrate the antioxidant mechanism of DSBPD and a typical experimental workflow for its kinetic evaluation.
Caption: Antioxidant mechanism of DSBPD via hydrogen atom donation.
Caption: Workflow for kinetic analysis of DSBPD's radical scavenging activity.
References
Application Notes and Protocols for the Formulation of Polymers with N,N'-Di-sec-butyl-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the utilization of N,N'-Di-sec-butyl-p-phenylenediamine as an antioxidant in various polymer formulations. This document is intended to guide researchers and professionals in the fields of polymer science, materials science, and related industries.
Introduction
This compound is a highly effective antioxidant and antiozonant commonly used in the polymer industry to protect materials from degradation caused by heat, oxygen, and ozone.[1][2] It belongs to the class of p-phenylenediamine (PPD) derivatives, which are known for their ability to scavenge free radicals and terminate oxidative chain reactions.[3] This compound is particularly effective in elastomers such as natural rubber (NR) and styrene-butadiene rubber (SBR), as well as in plastics like polyethylene (PE) and polypropylene (PP). Its primary function is to extend the service life and maintain the mechanical integrity of polymeric materials.[2]
Mechanism of Action: Radical Scavenging
The primary antioxidant mechanism of this compound involves the donation of a hydrogen atom from its amine groups to reactive polymer peroxy radicals (ROO•). This action terminates the radical chain reaction of autoxidation, thereby inhibiting the degradation of the polymer. The resulting antioxidant radical is stabilized by resonance and is less reactive, preventing it from initiating new oxidation chains.
Applications and Performance Data
This compound is widely used as a stabilizer in a variety of polymers. The typical dosage varies depending on the polymer type, the processing conditions, and the desired level of protection.
Elastomers (e.g., Styrene-Butadiene Rubber - SBR)
In rubber formulations, this compound is effective in preventing degradation due to dynamic stress and exposure to ozone. While specific data for this exact antioxidant is limited in publicly available literature, data for the closely related N-(1,3-dimethyl-butyl)-N'-phenyl-p-phenylenediamine (6PPD) provides a strong indication of its performance. The addition of p-phenylenediamine antioxidants significantly improves the retention of mechanical properties after aging.
Table 1: Effect of a p-Phenylenediamine Antioxidant on the Mechanical Properties of a Tire Sidewall Formulation (Illustrative Data based on 6PPD)
| Property | Unaged | After Thermo-oxidative Aging (70°C, 168h) | Retention (%) |
| Tensile Strength (MPa) | 15.2 | 12.5 | 82.2 |
| Elongation at Break (%) | 550 | 420 | 76.4 |
| Tear Strength (N/mm) | 45 | 38 | 84.4 |
Note: This data is illustrative and based on the performance of a similar p-phenylenediamine antioxidant (6PPD). Actual results with this compound may vary depending on the specific formulation and aging conditions.
Plastics (e.g., Polyethylene - PE, Polypropylene - PP)
In polyolefins, this compound enhances thermal stability by inhibiting oxidative degradation during processing and end-use. The effectiveness of an antioxidant in plastics is often evaluated by measuring the Oxidative Induction Time (OIT). A longer OIT indicates better resistance to oxidation.
Table 2: Oxidative Induction Time (OIT) of Polyethylene with and without this compound (Typical Data)
| Formulation | OIT at 200°C (minutes) |
| Polyethylene (without antioxidant) | < 5 |
| Polyethylene + 0.2% this compound | > 60 |
Note: This is typical data. The actual OIT will depend on the grade of polyethylene, the concentration of the antioxidant, and the specific test conditions.
Gasoline
This compound is also used as a gum inhibitor and stabilizer in gasoline. It effectively prevents the oxidation of olefins, which can lead to the formation of undesirable gum and deposits.[2]
Table 3: Effect of this compound on Gasoline Stability
| Gasoline Formulation | Induction Period (minutes) |
| Blank Gasoline | 230 |
| Gasoline + 30 µg/g this compound | 540 |
Experimental Protocols
The following protocols provide a general framework for incorporating this compound into polymer matrices and evaluating its performance.
Protocol 1: Incorporation of this compound into Rubber using a Two-Roll Mill
This protocol describes the process of mixing this compound into a rubber compound.
Materials and Equipment:
-
Two-roll mill
-
Rubber (e.g., SBR, NR)
-
This compound
-
Other compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, sulfur, accelerators)
-
Mill knives and trays
Procedure:
-
Preparation: Set the temperature of the mill rolls to the desired mixing temperature (typically 50-70°C for SBR). Set the initial nip gap (the distance between the rolls) to a small opening.
-
Mastication: Pass the raw rubber through the mill several times to soften it and form a continuous band around one of the rolls. This process, known as mastication, breaks down the polymer chains and reduces the viscosity.
-
Incorporation of Ingredients: Widen the nip gap slightly. Add the this compound and other powdered ingredients (except for the vulcanizing agents) into the "bank" of rubber that forms above the nip.
-
Mixing: Continuously cut the rubber sheet from the roll with a mill knife and fold it back into the nip. This process ensures a homogeneous dispersion of the additives throughout the rubber matrix.
-
Addition of Vulcanizing Agents: Once the other ingredients are well dispersed, reduce the mill temperature (if necessary) and add the sulfur and accelerators. Mix for a short period to ensure even distribution without initiating vulcanization (scorching).
-
Sheeting Out: Widen the nip gap to the desired final thickness and pass the compound through to create a smooth sheet.
-
Maturation: Allow the compounded rubber to rest for at least 24 hours at room temperature before proceeding with vulcanization and testing.
Protocol 2: Evaluation of Antioxidant Efficiency using Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC) (based on ASTM D3895)
This protocol describes how to measure the OIT of a polymer sample to assess the effectiveness of the antioxidant.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Polymer sample (with and without this compound)
-
Aluminum DSC pans and lids
-
Nitrogen and Oxygen gas cylinders with regulators
Procedure:
-
Sample Preparation: Cut a small, uniform disc (5-10 mg) from the polymer sheet. Place the sample in an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating under Nitrogen: Purge the DSC cell with nitrogen at a constant flow rate. Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a controlled rate (e.g., 20°C/min).
-
Equilibration: Hold the sample at the isothermal temperature for a few minutes to allow it to reach thermal equilibrium.
-
Switch to Oxygen: While maintaining the isothermal temperature, switch the purge gas from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement.
-
Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
Protocol 3: Tensile Testing of Vulcanized Rubber (based on ASTM D412)
This protocol describes the procedure for determining the tensile properties of a vulcanized rubber sample.[1][4][5][6][7]
Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell and grips
-
Dumbbell-shaped die for cutting test specimens
-
Thickness gauge
-
Extensometer (optional, for precise strain measurement)
Procedure:
-
Specimen Preparation: Die-cut dumbbell-shaped specimens from the vulcanized rubber sheet.[4] Measure the thickness and width of the narrow section of each specimen.
-
Instrument Setup: Install the appropriate grips on the UTM. Set the test speed (typically 500 mm/min for rubber).[7]
-
Specimen Mounting: Place the dumbbell specimen securely in the grips, ensuring it is aligned vertically and not under any pre-tension.
-
Testing: Start the test. The UTM will pull the specimen at a constant speed until it breaks. Record the force and elongation data throughout the test.
-
Data Analysis: From the force-elongation curve, calculate the following properties:
Protocol 4: Thermogravimetric Analysis (TGA) of Polymers (based on ASTM E1131)
This protocol is used to evaluate the thermal stability of a polymer by measuring its weight loss as a function of temperature.[8][9][10][11][12]
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Polymer sample
-
TGA sample pans (e.g., platinum or alumina)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 600°C).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: The TGA thermogram (a plot of weight vs. temperature) can be used to determine:
-
Onset of Decomposition Temperature: The temperature at which significant weight loss begins.
-
Temperature of Maximum Decomposition Rate: The temperature at which the rate of weight loss is highest (obtained from the derivative of the TGA curve).
-
Residual Weight: The amount of material remaining at the end of the test.
-
Safety Precautions
This compound is a chemical that requires careful handling. Always refer to the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from oxidizing agents.
By following these guidelines and protocols, researchers and professionals can effectively utilize this compound to enhance the performance and durability of polymer formulations.
References
- 1. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 2. echemi.com [echemi.com]
- 3. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 4. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 5. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 6. kindsnail.com [kindsnail.com]
- 7. victortestingmachine.com [victortestingmachine.com]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. infinitalab.com [infinitalab.com]
- 11. scribd.com [scribd.com]
- 12. matestlabs.com [matestlabs.com]
Application Notes and Protocols for N,N'-Di-sec-butyl-p-phenylenediamine in Enhancing Biodiesel Oxidative Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Di-sec-butyl-p-phenylenediamine (DSPPD) as a synthetic antioxidant to improve the oxidative stability of biodiesel. Detailed protocols for experimental evaluation are included to facilitate research and development in this area.
Introduction
Biodiesel, a renewable and biodegradable fuel consisting of fatty acid methyl esters (FAMEs), is susceptible to oxidation during storage. This degradation process, accelerated by factors such as heat, light, and the presence of metals, leads to the formation of peroxides, aldehydes, ketones, and carboxylic acids. These degradation products can increase the fuel's viscosity and acidity, leading to the formation of gums and sediments that can clog fuel filters and injectors, ultimately impacting engine performance. The oxidative stability of biodiesel is a critical parameter for its commercial viability.
This compound is a highly effective aminic antioxidant that functions as a free radical scavenger to inhibit the oxidation cascade in fuels. Its solubility in hydrocarbon-based fuels makes it a suitable additive for biodiesel.
Mechanism of Action
DSPPD is a primary antioxidant that interrupts the free-radical chain mechanism of autoxidation. The oxidation of biodiesel is initiated by the formation of free radicals, which then react with oxygen to form peroxyl radicals (ROO•). These peroxyl radicals can abstract a hydrogen atom from other FAME molecules, propagating the chain reaction.
DSPPD donates a hydrogen atom from one of its secondary amine groups to a peroxyl radical, neutralizing it and preventing it from reacting with other FAME molecules. This process forms a hydroperoxide and a stabilized aminyl radical from the DSPPD molecule. The resulting aminyl radical is significantly less reactive than the initial peroxyl radical and can further react with other free radicals, effectively terminating the oxidation chain.
Quantitative Data on Oxidative Stability
The effectiveness of an antioxidant in biodiesel is primarily measured by its ability to prolong the induction period (IP) as determined by the Rancimat method (EN 14112). The induction period is the time before the rapid onset of oxidation. While specific quantitative data for DSPPD in various biodiesel feedstocks is limited in publicly available literature, research has shown its effectiveness. One study on biodiesel derived from free fatty acids ranked this compound (referred to as PDA) as a highly effective synthetic antioxidant, with performance comparable to butylated hydroxyanisole (BHA).[1] The study also indicated that the induction period of the biodiesel increased as the antioxidant concentration was raised from 100 to 1000 ppm.[1]
For illustrative purposes, the following table presents representative data on the effect of DSPPD concentration on the induction period of soybean methyl ester (SME) biodiesel, based on typical performance of aminic antioxidants.
| This compound (ppm) | Induction Period (hours) at 110°C |
| 0 (Control) | 3.5 |
| 250 | 7.2 |
| 500 | 11.8 |
| 1000 | 18.5 |
| 2000 | 25.1 |
Note: This data is illustrative and the actual performance may vary depending on the biodiesel feedstock, its initial quality, and storage conditions.
Experimental Protocols
Protocol for Sample Preparation
This protocol describes the preparation of biodiesel samples with varying concentrations of this compound for oxidative stability testing.
Materials:
-
Biodiesel (e.g., from soybean, rapeseed, palm oil)
-
This compound (DSPPD), liquid
-
Calibrated micropipette or analytical balance
-
Glass vials with screw caps
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the desired concentrations: Based on preliminary studies or literature, select a range of DSPPD concentrations to test (e.g., 250, 500, 1000, 2000 ppm). A control sample with no antioxidant must be included.
-
Calculate the required amount of DSPPD:
-
For a desired ppm concentration, the mass of DSPPD to be added can be calculated using the formula: Mass of DSPPD (g) = (Desired ppm / 1,000,000) * Mass of biodiesel (g)
-
Given that DSPPD is a liquid, it is often more practical to add it by volume. First, determine the density of your DSPPD batch. Then calculate the required volume.
-
-
Sample Preparation:
-
Label a series of glass vials for each concentration and the control.
-
Accurately weigh or pipette the required amount of biodiesel into each vial (e.g., 50 g).
-
Using a calibrated micropipette, add the calculated volume of DSPPD to each respective vial. For the control, no DSPPD is added.
-
Securely cap the vials.
-
-
Homogenization:
-
Thoroughly mix the contents of each vial to ensure a homogenous solution. This can be achieved by using a vortex mixer for 1-2 minutes or a magnetic stirrer for 15-20 minutes at room temperature. Visual inspection should confirm the complete dissolution of the antioxidant.
-
Protocol for Determination of Oxidative Stability by Rancimat Method (EN 14112)
This protocol outlines the procedure for measuring the induction period of the prepared biodiesel samples.
Apparatus:
-
Rancimat instrument (e.g., Metrohm 873 Biodiesel Rancimat)
-
Reaction vessels and measuring vessels
-
Air pump
-
Heating block
Procedure:
-
Instrument Preparation: Ensure the Rancimat instrument is clean and calibrated according to the manufacturer's instructions. Set the heating block to the standard temperature of 110°C.
-
Sample Measurement: Accurately weigh 3.0 ± 0.01 g of the prepared biodiesel sample (from Protocol 4.1) directly into a clean, dry reaction vessel.
-
Setup: Place the reaction vessel into the heating block of the Rancimat. Fill a measuring vessel with 50 mL of deionized water and place it in the corresponding position. Connect the air tube from the reaction vessel to the measuring vessel.
-
Initiate the Test: Start the air flow at a constant rate of 10 L/h. The instrument will begin heating the sample and continuously measure the conductivity of the water in the measuring vessel.
-
Data Collection: The test is complete when the instrument detects a rapid increase in the conductivity of the water, which indicates the formation of volatile acidic oxidation products. The time from the start of the test to this point is automatically recorded as the induction period.
-
Replicates: It is recommended to perform the analysis in triplicate for each sample to ensure the reproducibility of the results.
Protocol for Determination of Peroxide Value (ASTM D3703 - Adapted)
This protocol can be used to measure the concentration of peroxides in biodiesel samples before and after storage to assess the effectiveness of DSPPD in preventing peroxide formation.
Reagents:
-
Acetic acid-chloroform solution
-
Saturated potassium iodide solution
-
Standardized sodium thiosulfate solution (0.01 N)
-
Starch indicator solution
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 g of the biodiesel sample into a 250 mL Erlenmeyer flask.
-
Reaction: Add 30 mL of the acetic acid-chloroform solution to the flask and swirl to dissolve the sample. Add 0.5 mL of saturated potassium iodide solution.
-
Incubation: Stopper the flask, swirl for one minute, and then place it in the dark for exactly one minute.
-
Titration: Immediately add 30 mL of deionized water and titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow iodine color almost disappears.
-
Endpoint Determination: Add about 0.5 mL of starch indicator solution and continue the titration, shaking vigorously, until the blue color just disappears.
-
Blank Determination: Perform a blank titration under the same conditions without the biodiesel sample.
-
Calculation: The peroxide value (PV) in milliequivalents of active oxygen per kilogram of sample is calculated as follows: PV = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Visualizations
Caption: Workflow for DSPPD evaluation in biodiesel.
References
Troubleshooting & Optimization
Technical Support Center: Degradation of N,N'-Di-sec-butyl-p-phenylenediamine (DSBPD)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the degradation products of N,N'-Di-sec-butyl-p-phenylenediamine (DSBPD), a common antioxidant. Here you will find troubleshooting guides for experimental challenges, frequently asked questions, detailed experimental protocols, and visualizations of degradation pathways and workflows.
I. Understanding DSBPD Degradation
This compound is an effective antioxidant used to prevent the degradation of various materials. However, under certain environmental and experimental conditions, DSBPD itself can degrade. Understanding its degradation products is crucial for assessing the long-term stability and potential environmental impact of formulations containing this antioxidant.
Key Degradation Pathways
Based on studies of similar p-phenylenediamine antioxidants, the primary degradation pathways for DSBPD are believed to be:
-
Oxidation: Reaction with oxygen, ozone, and other oxidizing agents can lead to the formation of quinone-type structures and other oxygenated derivatives. This is a significant pathway, especially given the antioxidant function of DSBPD.
-
Hydrolysis: Cleavage of the C-N bond can occur in aqueous environments, leading to the formation of p-phenylenediamine and sec-butanol.
-
Thermal Degradation: At elevated temperatures, DSBPD can decompose into smaller molecules, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]
II. Troubleshooting Guide
This guide addresses common issues encountered during the analysis of DSBPD and its degradation products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) in GC analysis | - Adsorption of the amine to active sites in the GC system (liner, column).- Inappropriate column phase. | - Use a deactivated inlet liner and a base-deactivated column specifically designed for amine analysis.- Derivatize the amine groups to reduce their polarity and activity.- Ensure the GC system is free of leaks. |
| Low recovery of DSBPD or its degradation products | - Adsorption to sample containers or SPE cartridges.- Degradation during sample preparation or storage.- Inefficient extraction. | - Use silanized glassware or polypropylene containers.- Minimize sample exposure to light and air; store samples at low temperatures.- Add an antioxidant (e.g., ascorbic acid) to samples to prevent further degradation during analysis.- Optimize the extraction solvent and pH. |
| Inconsistent analytical results | - Sample instability.- Variability in derivatization efficiency.- Instrument contamination. | - Prepare fresh standards and samples daily.- Ensure complete and reproducible derivatization by optimizing reaction time, temperature, and reagent concentration.- Clean the injector port and detector regularly. Run solvent blanks between samples to check for carryover. |
| Identification of unknown peaks in chromatograms | - Presence of unexpected degradation products.- Contamination from solvents, reagents, or labware. | - Use high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination.- Analyze solvent and reagent blanks to identify sources of contamination.- Compare mass spectra with libraries of known compounds and consider fragmentation patterns of analogous p-phenylenediamine derivatives. |
III. Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation products of DSBPD in an oxidative environment?
A1: Based on studies of analogous compounds like 6PPD, the primary oxidative degradation product is expected to be N,N'-Di-sec-butyl-p-benzoquinonediimine (DSBPD-quinone). Other potential products include hydroxylated and other oxygenated derivatives.
Q2: How can I prevent the degradation of DSBPD in my samples before analysis?
A2: To minimize pre-analytical degradation, samples should be protected from light and stored at low temperatures (e.g., -20°C or -80°C). It is also advisable to work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of an antioxidant like ascorbic acid can also help stabilize the sample.
Q3: What analytical techniques are most suitable for identifying and quantifying DSBPD and its degradation products?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of DSBPD and its polar degradation products. Gas chromatography-mass spectrometry (GC-MS) is also suitable, particularly for the parent compound and less polar derivatives, though derivatization may be necessary to improve chromatographic performance.
Q4: Are the degradation products of DSBPD toxic?
IV. Experimental Protocols
A. Sample Preparation for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific matrices.
-
Extraction:
-
For liquid samples (e.g., water, plasma), perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at an appropriate pH to ensure DSBPD and its degradation products are in their non-ionized form.
-
For solid samples (e.g., polymer, soil), perform a solvent extraction using a sonicator or soxhlet apparatus. Acetonitrile or a mixture of acetone and hexane can be effective.
-
-
Concentration:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
B. GC-MS Analysis of DSBPD
This protocol is a starting point for the analysis of the parent compound.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., hexane, toluene).
-
If derivatization is required to improve peak shape, common reagents for amines include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Follow a validated derivatization procedure.
-
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
-
V. Visualizations
Degradation Pathways and Analytical Workflow
References
Technical Support Center: N,N'-Di-sec-butyl-p-phenylenediamine Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N,N'-Di-sec-butyl-p-phenylenediamine for experimental use.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound in a Desired Solvent
Symptoms:
-
The compound, which is an amber to dark reddish-black liquid, does not appear to mix with the solvent.[1][2]
-
A separate layer of the compound is observed.
-
Solid precipitates form upon addition to the solvent.
Possible Causes:
-
Inappropriate solvent selection.
-
Insufficient solvent volume.
-
Low temperature.
Solutions:
Issue 2: Precipitation of the Compound from an Aqueous Solution During an Experiment
Symptoms:
-
The initially clear solution becomes cloudy.
-
Solid particles become visible in the solution.
Possible Causes:
-
Change in pH of the solution, leading to the precipitation of the free base.
-
The concentration of the compound exceeds its solubility limit in the final experimental medium.
-
Interaction with other components in the experimental setup.
Solutions:
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound has very low solubility in water but is soluble in various organic solvents. Quantitative data is limited, but the qualitative solubility is summarized in the table below.
| Solvent Category | Specific Solvents | Solubility | Reference |
| Aqueous | Water | Insoluble (< 1 mg/mL) | [2][3] |
| Caustic (alkaline) solutions | Insoluble | [2][3] | |
| Watery inorganic acid | Soluble | [4] | |
| Organic | Absolute Ethanol | Soluble | [2][3] |
| Benzene | Soluble | [2][3] | |
| Gasoline | Soluble | [2][3] | |
| Hydrocarbon solvents/oil | Soluble / Completely Soluble | [2][4] |
Q2: How can I prepare a stock solution of this compound?
A2: For a high-concentration stock solution, it is recommended to use a non-polar organic solvent such as absolute ethanol or a hydrocarbon solvent. For experiments in aqueous media, a different approach is needed.
Q3: Can I use this compound in aqueous buffers for biological assays?
A3: Yes, but not directly. Since it is an aromatic amine, you can increase its aqueous solubility by protonating the amine groups to form a salt. This is achieved by dissolving it in an acidic solution. See the experimental protocol below for details.
Q4: Is heating recommended to improve the solubility?
A4: Gentle heating can be used to aid dissolution in organic solvents. However, as an antioxidant, this compound may be sensitive to prolonged exposure to high temperatures, air, or light.[5] It is advisable to heat modestly and for a short duration.
Q5: What are the safety precautions when handling this compound and its solutions?
A5: this compound is toxic and can be absorbed through the skin. It can cause skin and eye irritation.[6] Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts with oxidizing materials and acids in exothermic reactions.[1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound for dilution into various experimental setups.
Materials:
-
This compound
-
Absolute ethanol (or another suitable hydrocarbon solvent)
-
Glass vial with a screw cap
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
In a fume hood, add the desired volume of absolute ethanol to a clean glass vial.
-
Carefully add the required amount of this compound to the solvent.
-
Tightly cap the vial and vortex at room temperature until the compound is fully dissolved.
-
If dissolution is slow, the vial can be gently warmed in a water bath (not exceeding 40-50°C) for a short period. Alternatively, use a sonicator bath for 5-10 minutes.
-
Store the stock solution in a tightly sealed container, protected from light.
Protocol 2: Solubilization in an Aqueous Medium via Salt Formation
Objective: To prepare a solution of this compound in an aqueous buffer for biological or chemical experiments.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
In a fume hood, add a small amount of this compound to a beaker with a stir bar.
-
Slowly add 1 M HCl dropwise while stirring. The amine will react with the acid to form the hydrochloride salt.
-
Continue adding HCl until the compound fully dissolves. The solution should be clear.
-
Add deionized water to reach the desired final volume.
-
Measure the pH of the solution. It will be acidic. If a specific pH is required for your experiment, you can adjust it carefully with a base. However, be aware that increasing the pH towards neutral or alkaline conditions may cause the compound to precipitate out of solution as the free base. It is recommended to keep the final solution pH below 5.
-
This acidic stock solution can then be diluted into your final experimental medium, ensuring that the final pH of the medium remains in a range where the compound stays in its soluble salt form.
References
Technical Support Center: N,N'-Di-sec-butyl-p-phenylenediamine Analysis
Welcome to the technical support center for the analysis of N,N'-Di-sec-butyl-p-phenylenediamine (DSBPD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analytical determination of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the analysis of DSBPD in various matrices such as rubber, lubricating oils, and fuels.
Question 1: Why am I seeing low or inconsistent recovery of DSBPD from my samples?
Answer: Low or inconsistent recovery is a frequent issue, often stemming from the inherent chemical properties of p-phenylenediamines (PPDs) and interferences from the sample matrix.
-
Analyte Instability (Oxidation & Hydrolysis): DSBPD, like other PPDs, is highly susceptible to oxidation, especially when exposed to air, light, and certain metal ions. This degradation can occur during sample collection, storage, and preparation. Phenylenediamines can also undergo hydrolysis.
-
Troubleshooting:
-
Minimize Exposure: Protect samples from light and air by using amber vials and minimizing headspace.
-
Control Temperature: Store samples at reduced temperatures (e.g., -20°C) to slow degradation.
-
Use Fresh Solutions: Prepare standard solutions fresh daily due to the potential for oxidation.[1]
-
Acidification: For air sampling, collection on sulfuric acid-treated filters can convert the amine to a more stable salt form.[2]
-
-
-
Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of DSBPD in the mass spectrometer source, leading to inaccurate quantification.[3]
-
Troubleshooting:
-
Improve Chromatographic Separation: Optimize your HPLC/UPLC method to separate DSBPD from matrix components.
-
Use an Internal Standard: An isotopically labeled internal standard is the most effective way to compensate for matrix effects.[3]
-
Dilute the Sample: If the concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Assess Matrix Factor: Quantitatively evaluate the matrix effect by comparing the analyte response in a post-extraction spiked blank matrix to the response in a neat solution.[3][4]
-
-
-
Incomplete Extraction from Complex Matrices: DSBPD is often embedded in complex polymeric or hydrocarbon matrices like rubber and oil. Inefficient extraction will naturally lead to low recovery.
-
Troubleshooting:
-
Optimize Extraction Solvent: A mixture of polar and non-polar solvents, such as acetone:chloroform (1:1), can be effective for extracting PPDs from rubber.[5]
-
Increase Extraction Time/Energy: Employ techniques like sonication or extended shaking to improve extraction efficiency.
-
-
Question 2: My chromatogram shows many interfering peaks. What are they and how can I remove them?
Answer: Interfering peaks are common when analyzing DSBPD in industrial products like rubber, which contain numerous additives.
-
Common Interferences in Rubber Analysis:
-
Vulcanization Accelerators: These are a major class of interferences. Common examples include:
-
Other Antioxidants: Formulations may contain other amine or phenolic antioxidants that can co-elute.[10][11][12][13]
-
Plasticizers and extender oils. [14]
-
-
Troubleshooting & Cleanup:
-
Solid-Phase Extraction (SPE): A targeted SPE cleanup is highly effective. For rubber extracts, silica-gel column chromatography can be used to fractionate the extract and separate DSBPD from more polar or less polar additives.[5][15]
-
Chromatographic Selectivity:
-
HPLC/UPLC: Use a high-resolution column (e.g., a C18 with a modern particle technology) and optimize the mobile phase gradient to resolve DSBPD from interfering peaks.
-
GC-MS: Derivatization of the amine groups can alter the volatility and chromatographic behavior of DSBPD, potentially moving its peak away from interferences.[2]
-
-
Selective Detection:
-
Question 3: I am using GC-MS and see poor peak shape and low response for DSBPD. What is the cause?
Answer: Poor peak shape (e.g., tailing) and low response for amine compounds in GC-MS are often due to their polarity and potential for thermal degradation.
-
Analyte Adsorption: The amine functional groups in DSBPD can interact with active sites (e.g., free silanol groups) in the GC inlet liner and column, leading to peak tailing and loss of signal.
-
Troubleshooting:
-
Use a Deactivated Inlet Liner: Employ a liner specifically designed for active compounds.
-
Column Choice: Use a column with low bleed and inertness towards amines.
-
-
-
Thermal Instability: While DSBPD is relatively stable, some degradation can occur at the high temperatures of the GC inlet.
-
Troubleshooting:
-
Optimize Inlet Temperature: Use the lowest temperature that allows for efficient volatilization of the analyte.
-
-
-
Derivatization: This is a common and highly effective strategy for improving the GC analysis of amines.
-
Rationale: Converting the polar N-H groups to less polar derivatives (e.g., by acylation or silylation) reduces active site interactions and improves thermal stability, resulting in better peak shape and response.[2] For p-phenylenediamine, derivatization with benzaldehyde to form an imine has been shown to be effective.
-
Data Presentation: Impact of Interferences
| Interfering Substance Class | Potential Impact on Analysis | Recommended Mitigation Strategy | Analytical Technique(s) Affected |
| Other Amine Antioxidants | Co-elution leading to overestimated results if not chromatographically resolved. | Optimize chromatographic gradient; Use MS/MS for selective detection. | HPLC-UV, GC-FID |
| Vulcanization Accelerators | Co-elution causing peak overlap and integration errors. | Implement sample cleanup (e.g., Silica Gel SPE); Optimize chromatography.[5] | HPLC-UV |
| Phenolic Antioxidants | Potential for co-elution. May also contribute to oxidative degradation of DSBPD if not stabilized. | Optimize chromatography; Use MS/MS for selective detection. | HPLC-UV, GC-MS, LC-MS/MS |
| Oxidizing Agents (e.g., Peroxides) | Chemical degradation of DSBPD leading to low recovery. | Quench sample if peroxides are suspected; Minimize exposure to air/light. | All techniques |
| Acids | Neutralization reaction with the amine groups, potentially altering extraction efficiency and retention time.[4] | Adjust sample pH prior to extraction and analysis. | All techniques |
| Non-polar Matrix (Oils, Fuels) | Significant matrix effects (ion suppression/enhancement). | Use isotopically labeled internal standard; Perform sample cleanup (SPE); Dilute sample. | LC-MS/MS |
Experimental Protocols
Below are detailed methodologies for common analytical techniques used for DSBPD analysis.
Method 1: HPLC-UV Analysis of DSBPD in a Rubber Matrix
This protocol is adapted from a method for analyzing various p-phenylenediamine derivatives in rubber.[5][15]
-
Sample Preparation and Extraction:
-
Accurately weigh approximately 1 gram of the finely cut rubber sample into a glass vial.
-
Add 20 mL of an acetone:chloroform (1:1 v/v) extraction solvent.
-
Seal the vial and shake vigorously for 1 hour using a mechanical shaker.
-
Filter the extract through a 0.45 µm PTFE syringe filter.
-
-
Sample Cleanup (Silica-Gel Column Chromatography):
-
Pack a glass column with 5g of silica gel slurried in hexane.
-
Load the filtered extract onto the column.
-
Elute with 50 mL of diethylether:hexane (10:90 v/v). This fraction is expected to contain DSBPD.
-
Evaporate the collected fraction to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in a known volume (e.g., 2 mL) of the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: TSK-GEL ODS-80TS (4.6 mm i.d. × 150 mm) or equivalent C18 column.[5]
-
Mobile Phase: Methanol:Water (85:15 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Quantification: Use an external standard calibration curve prepared with pure DSBPD standard.
-
Method 2: LC-MS/MS Analysis of DSBPD in Lubricating Oil
This protocol is a general approach for amine antioxidants in oil, emphasizing strategies to overcome matrix effects.
-
Sample Preparation and Extraction:
-
Accurately weigh 0.1 g of the oil sample into a centrifuge tube.
-
Spike with an appropriate amount of an isotopically labeled DSBPD internal standard.
-
Add 5 mL of hexane and vortex to dissolve the oil.
-
Add 5 mL of acetonitrile, vortex for 2 minutes, and centrifuge for 10 minutes to separate the layers.
-
Carefully transfer the lower acetonitrile layer to a new tube.
-
Repeat the acetonitrile extraction on the remaining hexane layer and combine the acetonitrile extracts.
-
Evaporate the combined extracts to dryness under nitrogen.
-
Reconstitute in 1 mL of mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 or Phenyl-Hexyl column (e.g., 2.1 mm i.d. x 100 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient starting from a high aqueous percentage to a high organic percentage to elute the relatively non-polar DSBPD.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for DSBPD and its labeled internal standard must be optimized by infusing pure standards.
-
Visualizations
Logical Workflow for Troubleshooting Low Analyte Recovery
This diagram outlines a step-by-step decision process for diagnosing and solving issues related to low or inconsistent recovery of this compound.
A troubleshooting workflow for low DSBPD recovery.
Interference Sources in DSBPD Analysis
This diagram illustrates the primary sources of interference that can affect the accurate quantification of this compound, categorized by their origin.
Categorization of common interference sources.
References
- 1. researchgate.net [researchgate.net]
- 2. osha.gov [osha.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 6 CHẤT XÚC TIẾN CAO SU PHỔ BIẾN NHẤT HIỆN NAY [megavietnam.vn]
- 7. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 8. welltchemicals.com [welltchemicals.com]
- 9. The common accelerators in producing rubber [rubber-accelerator.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxidation – the battle vs antioxidants occuring in your lube oil. - LEARN OIL ANALYSIS [learnoilanalysis.com]
- 12. Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N,N'-Di-sec-butyl-p-phenylenediamine (DSDP) Concentration in Fuel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of N,N'-Di-sec-butyl-p-phenylenediamine (DSDP) concentration in fuel.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (DSDP) in fuel?
A1: this compound is primarily used as an antioxidant and stabilizer in fuels, particularly gasoline.[1][2][3] Its main role is to inhibit the oxidation of unstable components in the fuel, such as olefins and dienes, which can polymerize to form undesirable gums and deposits.[4] By preventing this degradation, DSDP helps to maintain the chemical stability of the fuel during storage and use, ensuring optimal engine performance.[5] It is particularly effective in hydrocarbon products with a high alkene content, such as those from cracking or pyrolysis processes.[6]
Q2: What is a typical starting concentration for DSDP in gasoline?
A2: A common starting concentration for DSDP in gasoline is in the range of 10 to 100 mg/kg (ppm).[4] One study demonstrated a significant increase in the induction period of gasoline with the addition of 30 µg/g (30 ppm) of DSDP.[7] Another source suggests a broader effective range of 0.0001% to 0.05% by weight (approximately 1 to 500 ppm).[8] The optimal concentration will depend on the specific composition of the base fuel, its inherent stability, and the desired storage duration.
Q3: Is DSDP soluble in common fuels?
A3: Yes, this compound is soluble in hydrocarbon solvents like gasoline.[2] However, it is insoluble in water.[3]
Q4: Can DSDP be used in combination with other fuel additives?
A4: Yes, DSDP is often used in conjunction with other fuel additives. Amine antioxidants are generally designed to be compatible with other common additives.[9] For instance, it can be used with metal deactivators to further enhance stability, as trace metals can catalyze oxidation reactions.[10] However, compatibility testing is always recommended when formulating new additive packages.
Q5: What are the signs of fuel degradation that DSDP helps to prevent?
A5: Fuel degradation can manifest as the formation of soluble and insoluble gums, which can lead to clogged fuel filters and injectors.[4] Other signs include a darkening of the fuel color and a decrease in the oxidation stability, often measured as a reduced induction period.
Troubleshooting Guide
Issue 1: Inadequate Fuel Stability Despite DSDP Addition
| Symptom | Possible Cause | Recommended Action |
| Low Induction Period | Under-dosing: The concentration of DSDP may be too low to effectively inhibit oxidation in a highly unstable base fuel. | Gradually increase the DSDP concentration in increments (e.g., 10-20 ppm) and re-evaluate the induction period using the ASTM D525 method. |
| Presence of Pro-oxidants: The fuel may contain contaminants like copper salts that accelerate oxidation. | Consider adding a metal deactivator in conjunction with DSDP. Perform compatibility and synergy studies. | |
| High Olefin/Diene Content: The base fuel is exceptionally unstable due to its chemical composition. | Higher concentrations of DSDP may be required. Evaluate the cost-effectiveness of increasing the dosage versus using a more stable fuel blendstock. | |
| High Gum Content (Existent or Potential) | Under-dosing: Insufficient DSDP to prevent the polymerization of unstable fuel components. | Increase the DSDP concentration and measure the gum content using ASTM D381 (Existent Gum) and ASTM D873 (Potential Gum) to assess the impact. |
| Prolonged or High-Temperature Storage: The storage conditions are too harsh for the current DSDP concentration. | For extended storage, a higher initial dose of DSDP may be necessary. Re-evaluate the required concentration based on expected storage time and temperature. |
Issue 2: Unexpected Physical Changes in the Fuel
| Symptom | Possible Cause | Recommended Action |
| Fuel Discoloration (Darkening or Reddening) | Interaction with other compounds: DSDP, being an aromatic amine, can form colored complexes, especially in the presence of acidic compounds or phenols. | Analyze the base fuel for high levels of acidic components or phenolic compounds. If present, consider using a different type of antioxidant or pre-treating the fuel. |
| Oxidation of DSDP: Prolonged exposure to air and light can lead to the oxidation of DSDP itself, which may cause color changes.[3][11] | Ensure fuel is stored in sealed containers with minimal headspace and protected from light. | |
| Precipitate Formation | Insolubility/Over-dosing: Exceeding the solubility limit of DSDP in the fuel, which can be temperature-dependent. | Ensure the DSDP is fully dissolved during blending. If precipitates form upon cooling, the concentration may be too high for the intended temperature range. Reduce the concentration and re-test. |
| Incompatibility: Interaction with other additives in the fuel package leading to the formation of insoluble products. | Conduct compatibility tests with individual components of the additive package to identify the source of incompatibility. |
Issue 3: Potential Negative Effects of Over-dosing
| Symptom | Possible Cause | Recommended Action |
| Decreased Storage Stability with High DSDP Concentration | Adverse Effects of High Amine Concentration: Some studies have shown that excessively high concentrations of aromatic amine antioxidants can paradoxically decrease the long-term storage stability of gasoline.[12] | Optimize the DSDP concentration by creating a dose-response curve for your specific fuel. The goal is to find the minimum concentration that provides the desired stability without entering a region of diminishing or negative returns. |
| Increased Fuel System Deposits | Contribution of the Additive to Deposits: High concentrations of some high-boiling point additives can potentially contribute to deposit formation in the combustion chamber or on intake valves.[13] | While DSDP is effective at preventing gum, using an excessive amount is not recommended. Stick to the lowest effective concentration determined through rigorous testing. |
Data Presentation
Table 1: Effect of this compound (DSDP) Concentration on the Induction Period of Gasoline
| DSDP Concentration (ppm) | Base Fuel Induction Period (minutes) | Treated Fuel Induction Period (minutes) | Increase in Induction Period (%) | Reference |
| 0 | 230 | - | - | [7] |
| 30 | 230 | 540 | 135% | [7] |
| 30 (0.003% wt) | 164 | 300 | 83% | [8] |
Note: The performance of antioxidants can vary significantly with the base fuel composition.
Experimental Protocols
Determination of Optimal DSDP Concentration
Objective: To identify the most effective concentration of DSDP for inhibiting oxidation and gum formation in a specific fuel batch.
Methodology:
-
Prepare a series of fuel samples:
-
One control sample with no DSDP.
-
Several test samples with varying concentrations of DSDP (e.g., 10, 20, 30, 50, 100 ppm).
-
-
Ensure complete dissolution: Add the calculated amount of DSDP to each fuel sample and agitate thoroughly until fully dissolved.
-
Initial Performance Testing:
-
Measure the Oxidation Stability (Induction Period) of each sample according to ASTM D525 .[14] This test exposes the fuel to pressurized oxygen at a high temperature and measures the time until a rapid pressure drop occurs, indicating the end of the induction period.
-
Measure the Existent Gum content of each sample according to ASTM D381 . This involves evaporating a sample of fuel and weighing the residue.
-
-
Accelerated Aging:
-
Store the prepared samples under accelerated aging conditions as described in ASTM D873 (Potential Gum method) . This typically involves heating the samples in the presence of oxygen for a specified period.
-
-
Post-Aging Analysis:
-
After the aging period, measure the Potential Gum content of each sample according to ASTM D873 .
-
-
Data Analysis:
-
Plot the induction period and gum content as a function of DSDP concentration.
-
The optimal concentration is typically the lowest dose that provides the desired level of stability (e.g., longest induction period, lowest gum formation) without adverse effects.
-
Long-Term Storage Stability Test
Objective: To evaluate the effectiveness of an optimized DSDP concentration over an extended period.
Methodology:
-
Prepare a larger batch of fuel treated with the optimal DSDP concentration determined from the previous experiment, along with an untreated control batch.
-
Divide each batch into several smaller, sealed containers to minimize oxygen exposure when samples are taken.
-
Store the containers under controlled conditions that simulate the intended storage environment (e.g., ambient temperature, protected from light).
-
At regular intervals (e.g., monthly for the first six months, then quarterly), take one container of the treated and untreated fuel for analysis.
-
For each sample, measure the following properties:
-
Induction Period (ASTM D525)
-
Existent Gum (ASTM D381)
-
Color (visual inspection or using a colorimeter)
-
-
Plot the measured properties over time for both the treated and untreated fuel to assess the long-term stabilizing effect of DSDP.
Visualizations
Caption: Workflow for optimizing DSDP concentration.
Caption: Troubleshooting logic for fuel instability.
References
- 1. fuelsafe.com [fuelsafe.com]
- 2. This compound | C14H24N2 | CID 7589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. additives-fuels.totalenergies.com [additives-fuels.totalenergies.com]
- 5. datainsightsmarket.com [datainsightsmarket.com]
- 6. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 7. sincerechemical.com [sincerechemical.com]
- 8. US2734808A - P-phenylenediamine gasoline stabilizers - Google Patents [patents.google.com]
- 9. minglanchem.com [minglanchem.com]
- 10. Gasoline Fuel Additives: What You Need to Know — Mansfield Service Partners [msp.energy]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Improving storage stability of gasoline using elevated antioxidant concentrations (Conference) | OSTI.GOV [osti.gov]
- 13. legacy.sae.org [legacy.sae.org]
- 14. ASTM D525 (Oxidation Stability – Induction Period) – SPL [spllabs.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of N,N'-Di-sec-butyl-p-phenylenediamine
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of peak tailing encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N,N'-Di-sec-butyl-p-phenylenediamine. As an aromatic amine, this compound is particularly susceptible to interactions that can lead to poor peak symmetry, affecting resolution and quantification accuracy.
Troubleshooting Guide
Q1: Why is my peak for this compound tailing?
Peak tailing for basic compounds like this compound in reversed-phase HPLC is primarily caused by secondary chemical interactions with the stationary phase.[1]
-
Primary Cause: Silanol Interactions: The most common reason is the interaction between the basic amine functional groups on your analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[2][3] At mobile phase pH levels above 3, these silanol groups can become ionized (negatively charged) and strongly interact with the protonated (positively charged) amine, creating a secondary retention mechanism that results in a delayed elution "tail".[2][4][5]
-
Secondary Causes:
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[3][6] A void or channel in the column bed is also a common culprit.
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause all peaks in the chromatogram to tail.[4][7]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[3][7]
-
Q2: How can I systematically troubleshoot this peak tailing issue?
A logical, step-by-step approach is the most efficient way to identify and resolve the cause of peak tailing. The workflow below outlines a systematic process for diagnosing the problem, starting with broad system checks and progressively narrowing down to specific chemical or physical causes.
Caption: A workflow for troubleshooting peak tailing in HPLC.
Q3: What are the most effective mobile phase modifications to fix peak tailing for this compound?
Optimizing the mobile phase is often the fastest and most effective way to eliminate tailing caused by silanol interactions. The primary strategies involve controlling the ionization state of either the silanol groups or the analyte itself.
| Strategy | Principle | Recommended Additives | Pros | Cons |
| Low pH | Protonates residual silanol groups (Si-OH), neutralizing their charge and preventing ionic interactions with the protonated amine analyte.[7][8] | 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in the aqueous phase to achieve a pH < 3.[7][9] | Highly effective, simple to implement, compatible with most silica columns and mass spectrometry. | Can significantly shift the retention time of the analyte. TFA can cause ion suppression in MS detection. |
| High pH | Neutralizes the basic analyte (R-NH2), preventing it from interacting ionically with the deprotonated silanols (Si-O-). | Ammonium hydroxide or other basic buffers to achieve pH > 8. | Very effective for improving peak shape for basic compounds. | Requires a pH-stable column (e.g., hybrid silica) to prevent stationary phase dissolution.[2] Not all columns are compatible. |
| Competitive Additives | A competing base is added to the mobile phase to preferentially interact with and "mask" the active silanol sites, preventing the analyte from binding to them.[6][10] | 0.1% Triethylamine (TEA) or Diethylamine.[6][9] | Can improve peak shape without drastic pH changes. | Can cause baseline disturbances, may suppress MS signal, and is not a preferred modern approach compared to using better columns and pH control. |
Q4: Can my HPLC column be the problem?
Yes, the column is a critical factor. If mobile phase modifications are insufficient, or if you are developing a new method, consider the following:
-
Column Age and Health: Columns degrade over time. If performance has recently declined, the column may be contaminated or have developed a void. Try flushing it with a strong solvent or replacing the guard column first.[7]
-
Column Technology:
-
Modern End-capped Columns: Use high-purity silica columns that are "end-capped." End-capping blocks a majority of the residual silanol groups, significantly reducing tailing for basic compounds.[2][4]
-
Polar-Embedded or Shielded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield analytes from underlying silanol groups.[4][6]
-
Hybrid Silica Columns: These columns are made of a hybrid organic/inorganic silica particle that offers excellent stability across a wide pH range (e.g., 2-12), making them ideal for the high pH strategy.[8]
-
Q5: Could instrumental issues be causing the tailing?
If all peaks in your chromatogram are tailing, the problem is likely physical and related to the HPLC system itself.[5]
-
Check for Dead Volume: Ensure all fittings (especially between the column and detector) are properly swaged and seated. Use pre-cut tubing of the correct inner diameter (e.g., 0.005") and minimal length to reduce extra-column volume.[4]
-
Column Void: A void at the head of the column can cause band broadening and tailing. This can be caused by pressure shocks or operating at an improper pH. Using a guard column can help protect the analytical column.[7]
Frequently Asked Questions (FAQs)
Q: What is an acceptable peak tailing factor? A: Peak symmetry is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal, perfectly symmetrical Gaussian peak has a Tf of 1.0. For most applications, a tailing factor of ≤ 2.0 is considered acceptable, although stricter methods may require a Tf of ≤ 1.5.[6][8]
Q: Will adding an acid like 0.1% formic acid always work? A: Lowering the mobile phase pH with formic acid is a highly effective and common first step.[7] It resolves tailing in the majority of cases by neutralizing silanol groups.[8] However, if the column is very old, of lower quality with high metal contamination, or if other physical issues are present, it may not completely solve the problem.
Q: I see tailing for all the peaks in my chromatogram, not just this compound. What does that mean? A: When all peaks exhibit tailing, the issue is typically not chemical in nature but rather a physical problem with the system.[5] The most common causes are a void at the column inlet, a partially blocked column frit, or excessive extra-column volume in the tubing or fittings.[4][7]
Recommended Experimental Protocol
This protocol provides a starting point for the analysis of this compound, designed to produce symmetrical peak shapes.
| Parameter | Recommended Condition |
| HPLC System | Standard LC system with UV detector |
| Column | High-purity, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 290 nm[11] |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A/B (50:50) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Methodology:
-
Prepare Mobile Phases: Add 1 mL of formic acid to every 1 L of HPLC-grade water for Mobile Phase A and to every 1 L of HPLC-grade acetonitrile for Mobile Phase B. Degas the mobile phases before use.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (40% B) until a stable baseline is achieved (approx. 15-20 minutes).
-
Sample Injection: Inject the prepared sample.
-
Data Analysis: Integrate the peak for this compound and calculate the tailing factor. It should be well below 2.0 with these conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. support.waters.com [support.waters.com]
- 6. uhplcs.com [uhplcs.com]
- 7. labcompare.com [labcompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. scispace.com [scispace.com]
Technical Support Center: N,N'-Di-sec-butyl-p-phenylenediamine (DPPD) Solution Preparation
Welcome to the technical support center for N,N'-Di-sec-butyl-p-phenylenediamine (DPPD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and handling of DPPD in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPPD) and what are its common applications in a laboratory setting?
A1: this compound (DPPD) is an organic compound belonging to the p-phenylenediamine class. In a laboratory context, it is primarily used as an antioxidant or a stabilizer in various chemical reactions and formulations. Its antioxidant properties stem from its ability to scavenge free radicals, thereby preventing the degradation of sensitive materials. It is also used in the synthesis of certain polymers and dyes.
Q2: What are the key solubility characteristics of DPPD?
A2: DPPD is a hydrophobic compound, meaning it has poor solubility in water.[1][2][3][4][5] It is, however, soluble in a range of organic solvents. It is described as being soluble in gasoline, absolute ethanol, and benzene.[1][2] Some sources also state it is soluble in hydrocarbon solvents.[1][5] It is insoluble in caustic (alkaline) solutions.[1][2]
Q3: Why does my DPPD solution turn cloudy or show precipitation?
A3: Precipitation of DPPD from a solution can occur for several reasons:
-
Solvent Choice: Using a solvent in which DPPD has low solubility, or introducing an anti-solvent (a liquid in which DPPD is insoluble, like water) to the solution.
-
Temperature Changes: A decrease in temperature can lower the solubility of DPPD in some organic solvents, leading to precipitation.
-
Concentration: Exceeding the solubility limit of DPPD in the chosen solvent will result in the excess compound precipitating out.
-
Exposure to Air and Light: DPPD is sensitive to air and light, which can cause it to oxidize and degrade.[6][7] These degradation products may be less soluble and precipitate from the solution.
-
pH Changes: As an amine-based compound, the pH of the solution can affect its solubility.
Q4: How should I store DPPD and its solutions to maintain stability?
A4: DPPD should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[7] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7] Solutions of DPPD should also be protected from light and air to maintain their stability.
Troubleshooting Guide: Preventing DPPD Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of DPPD in your experimental solutions.
Problem: DPPD is not dissolving or is precipitating out of solution.
Below is a troubleshooting workflow to address this issue.
Caption: A step-by-step workflow for troubleshooting this compound (DPPD) precipitation in solutions.
Data Presentation
Table 1: Physical and Chemical Properties of this compound (DPPD)
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₄N₂ | [2] |
| Molecular Weight | 220.35 g/mol | [2] |
| Appearance | Amber to red or dark reddish-black liquid | [2] |
| Melting Point | 17.8 °C (64 °F) | [1][2] |
| Boiling Point | 159 °C at 7 mmHg | [8] |
| Density | 0.942 g/mL at 20 °C | |
| Flash Point | 100 °C (212 °F) | [1][8] |
| Water Solubility | < 0.1 g/100 mL at 20 °C | [3][5] |
Table 2: Solubility of DPPD in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble (< 1 mg/mL at 20 °C) | [1][2] |
| Absolute Ethanol | Soluble | [1][2] |
| Benzene | Soluble | [1][2] |
| Gasoline | Soluble | [1][2] |
| Hydrocarbon Solvents | Soluble | [1][5] |
| Caustic Solutions | Insoluble | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of DPPD in Ethanol
This protocol describes the preparation of a 10 mg/mL stock solution of DPPD in absolute ethanol.
Materials:
-
This compound (DPPD)
-
Absolute ethanol (anhydrous)
-
Amber glass vial with a screw cap and PTFE septum
-
Analytical balance
-
Volumetric flask
-
Pipettes
-
Inert gas (Nitrogen or Argon)
-
Sonicator (optional)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weighing DPPD: In a fume hood, accurately weigh the desired amount of DPPD directly into the amber glass vial on an analytical balance. For a 10 mg/mL solution, you would weigh 10 mg of DPPD for every 1 mL of final solution volume. Note: DPPD is a liquid at room temperature.
-
Adding Solvent: Add the required volume of absolute ethanol to the vial containing the DPPD.
-
Dissolution:
-
Securely cap the vial.
-
Gently swirl the vial to dissolve the DPPD.
-
If dissolution is slow, the vial can be placed in a sonicator bath for 5-10 minutes or gently warmed to no more than 40°C. A magnetic stirrer can also be used for continuous agitation.
-
-
Inert Atmosphere: Once the DPPD is fully dissolved, carefully flush the headspace of the vial with an inert gas (nitrogen or argon) for 10-15 seconds to displace any oxygen.
-
Storage: Immediately seal the vial tightly. For short-term storage, keep the vial at room temperature, protected from light. For long-term storage, it is advisable to store the solution at 2-8°C. Always allow the solution to return to room temperature before use to prevent precipitation.
Protocol 2: General Method for Enhancing Solubility of DPPD
This protocol outlines a general approach for dissolving DPPD, particularly when higher concentrations are required or when using solvents with moderate solvating power.
Workflow for Enhancing DPPD Solubility:
Caption: A workflow diagram illustrating the steps to enhance the solubility of this compound (DPPD).
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C14H24N2 | CID 7589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. CAS 101-96-2: N,N′-Di-sec-butyl-p-phenylenediamine [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. mintchem.com [mintchem.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | 101-96-2 [chemicalbook.com]
Technical Support Center: N,N'-Di-sec-butyl-p-phenylenediamine Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of N,N'-Di-sec-butyl-p-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis methods for this compound?
A1: The most common methods for synthesis are:
-
Reductive Amination: This is a widely used industrial method involving the reaction of p-phenylenediamine with butanone (methyl ethyl ketone) to form the dianil derivative, which is then hydrogenated using a catalyst.[1][2] An alternative starting material is p-nitroaniline, which is reacted with butanone and then simultaneously reduced and alkylated in the presence of a catalyst and hydrogen.[3]
-
Direct Alkylation: This method involves reacting p-phenylenediamine with sec-bromobutane in the presence of a solid base like potassium hydroxide, using water as a solvent.[4]
Q2: Why is my product yield consistently low?
A2: Low yields can stem from several factors:
-
Catalyst Inactivity: The catalyst (e.g., Pt/C, Cu-Cr) may be deactivated or require pre-treatment/activation. For Cu-Cr catalysts, proper decomposition and washing are crucial for high activity.[5]
-
Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time are critical. For the reductive amination of p-phenylenediamine with butanone, temperatures below 155°C can result in incomplete reactions, while excessively high temperatures can promote side reactions.[5]
-
Raw Material Impurities: Impurities in the starting materials, such as p-phenylenediamine or butanone, can interfere with the reaction and lower the conversion rate.[3] Using activated carbon to pre-treat the raw materials can help remove impurities like tars.[3]
-
Air Sensitivity: The product and intermediates can be sensitive to air and light, potentially leading to degradation.[6] While some methods claim nitrogen protection is not required, its use is a good practice to prevent oxidative side products.[4]
Q3: I'm observing significant by-products. How can I improve the selectivity?
A3: The formation of by-products, such as mono-alkylated (N-sec-butyl-p-phenylenediamine) or tri-alkylated (N,N,N'-tri-sec-butyl-p-phenylenediamine) species, is a common challenge.[4] To improve selectivity:
-
Control Stoichiometry: Ensure the correct molar ratio of reactants. For reductive amination, an excess of butanone is typically used to drive the reaction towards the di-substituted product.[5][7]
-
Optimize Temperature: High temperatures can lead to side reactions, including the hydrogenation of butanone to sec-butanol.[5] Maintain the reaction temperature within the optimal range (e.g., 160-170°C for the Cu-Cr catalyzed process).[5]
-
Manage Reaction Time: Prolonged reaction times may not necessarily increase the yield of the desired product and could lead to the formation of degradation products or further alkylation. A typical reaction time is around 10-12 hours.[5][7]
Q4: How should the final product be purified after synthesis?
A4: The purification strategy depends on the synthesis route and impurities present. A common and effective method for removing unreacted starting materials, solvents, and volatile by-products is negative pressure (vacuum) distillation.[3] If the crude product contains solid by-products or catalyst residues, filtration is necessary before distillation.[3][5] In some synthesis methods designed for direct application as a gasoline additive, the crude product may be used without further separation and purification.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive Catalyst | Ensure the catalyst is fresh or properly activated. For custom catalysts like Cu-Cr, verify the preparation and pre-treatment protocol.[5] |
| Insufficient Hydrogen Pressure | For reductive amination, maintain the recommended hydrogen pressure (e.g., 3.3 - 5.6 MPa) throughout the reaction.[5] | |
| Low Reaction Temperature | Increase the temperature to the optimal range (e.g., >155°C, typically 160°C) to ensure the reaction initiates and proceeds to completion.[5] | |
| Impure Reagents | Use high-purity starting materials. Consider pre-treating raw materials with activated carbon to remove inhibitory impurities.[3] | |
| Formation of Dark Red or Black Product | Oxidation | The product is sensitive to air.[6] Handle the product under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during purification and storage. |
| High-Temperature Degradation | Avoid excessive temperatures during the reaction and purification (distillation) steps. | |
| Poor Selectivity (Mix of mono-, di-, and tri-substituted products) | Incorrect Stoichiometry | Carefully control the molar ratio of p-phenylenediamine to the alkylating agent (butanone or sec-bromobutane). An excess of the alkylating agent favors di-substitution.[4][5] |
| Reaction Temperature Too High | Lower the reaction temperature. While high temperatures increase reaction rate, they can also decrease selectivity.[5] | |
| Presence of sec-butanol in the final product | Side Reaction of Butanone | This indicates that the reaction temperature or hydrogen pressure may be too high, causing the hydrogenation of the butanone solvent/reactant. Optimize these conditions.[5] |
Experimental Protocols & Data
Reductive Amination of p-Phenylenediamine
This protocol is based on a common industrial synthesis method using a Cu-Cr catalyst.
1. Catalyst Preparation (Cu-Cr-Ba):
-
Prepare an aqueous solution of copper nitrate, chromium nitrate, and barium nitrate (mass ratio of 10:10:1).
-
Decompose the mixed nitrates by heating at 400°C for 1.5 hours.
-
After cooling, wash the resulting solid with water to remove any residual nitrates.
-
Dry the catalyst at 300°C before use.[5]
2. Synthesis Procedure:
-
Charge a high-pressure autoclave with p-phenylenediamine (54 g), butanone (360 mL), and the prepared catalyst (4% by weight of the p-phenylenediamine).[5] The typical mass ratio of p-phenylenediamine to butanone is 1:6.[7]
-
Seal the autoclave and purge it four times with nitrogen to remove air.
-
Pressurize the autoclave with hydrogen to the desired reaction pressure (e.g., 3.3 - 5.6 MPa).[5]
-
Maintain the reaction at 160°C and 3.3 - 5.6 MPa for 10-12 hours.[5][7]
3. Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.[5]
-
Remove the excess butanone and any sec-butanol formed via atmospheric distillation.[5]
-
The remaining crude product can be further purified by vacuum distillation to obtain this compound.[3]
Summary of Reaction Conditions
| Parameter | Method 1 (p-Nitroaniline)[3] | Method 2 (p-Phenylenediamine)[5][7] | Method 3 (Alkylation)[4] |
| Starting Material | p-Nitroaniline, Butanone | p-Phenylenediamine, Butanone | p-Phenylenediamine, sec-Bromobutane |
| Catalyst/Reagent | Pt/C | Cu-Cr-Ba | Solid Alkali (e.g., KOH) |
| Solvent | Butanone (reactant) | Butanone (reactant) | Water |
| Temperature | 120°C (initial), up to 150°C | 160°C | 100 - 110°C (reflux) |
| Pressure | Not specified, Hydrogen gas | 3.3 - 5.6 MPa (Hydrogen) | Normal pressure |
| Time | ~1.5 hours | 10 - 12 hours | ~2 - 3 hours |
| Yield | >98% (conversion rate) | >95% | Not specified, crude used directly |
Visualizations
Synthesis Pathway: Reductive Amination
References
- 1. echemi.com [echemi.com]
- 2. This compound | C14H24N2 | CID 7589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105061214A - Production process of N,N'-di-sec-butyl-1,4-phenylenediamine - Google Patents [patents.google.com]
- 4. CN102311349B - Method for synthesizing liquid antioxidant N,N'-di-sec-butyl p-phenylenediamine for gasoline cleanly - Google Patents [patents.google.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. This compound | 101-96-2 [chemicalbook.com]
- 7. CN104592041A - Preparation method of rubber antioxidant N,N'-di-sec-butyl-1,4-phenylenediamine - Google Patents [patents.google.com]
Technical Support Center: N,N'-Di-sec-butyl-p-phenylenediamine (DSDPPD) Antioxidant Efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the antioxidant efficiency of N,N'-Di-sec-butyl-p-phenylenediamine (DSDPPD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antioxidant action for DSDPPD?
A1: this compound (DSDPPD), like other p-phenylenediamine (PPD) derivatives, functions primarily as a radical-scavenging antioxidant. Its mechanism involves the donation of hydrogen atoms from its amine groups to neutralize free radicals (e.g., peroxyl radicals), thereby terminating the oxidative chain reactions that lead to material degradation or cellular damage.[1] The sec-butyl groups provide steric hindrance, which can enhance its stability and effectiveness in certain applications.[1]
Q2: In what solvents is DSDPPD soluble?
A2: DSDPPD is a reddish-brown liquid that is generally soluble in hydrocarbon solvents and oils, and also in aqueous inorganic acids. However, it has very low solubility in water and aqueous alkali solutions.[2][3] This is a critical consideration for designing experiments in aqueous biological systems.
Q3: What are the key stability and handling considerations for DSDPPD?
A3: DSDPPD is stable under normal temperature and pressure but can be sensitive to prolonged exposure to air and light, which may cause it to degrade and darken.[2][3][4] It is also incompatible with strong oxidizing materials, isocyanates, peroxides, and acid halides.[3][4] For optimal stability, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area, and handling should occur in a chemical fume hood.[2][5]
Q4: Can the antioxidant efficiency of DSDPPD be improved by combining it with other antioxidants?
A4: Yes, creating a synergistic system with primary and secondary antioxidants is a common strategy to enhance overall performance. While specific studies on DSDPPD are limited, the principle involves using a primary antioxidant like DSDPPD (a radical scavenger) in combination with a secondary antioxidant (a hydroperoxide decomposer). This dual approach addresses different stages of the oxidation process, potentially leading to a more robust and lasting protective effect.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or Inconsistent Antioxidant Activity in Aqueous Media | Poor Solubility: DSDPPD is insoluble in water, leading to low bioavailability in aqueous assays.[2][3] | 1. Use a Co-solvent: Prepare stock solutions in a water-miscible organic solvent like DMSO or ethanol before diluting into your aqueous medium. Ensure the final solvent concentration does not interfere with the assay. 2. Create an Emulsion: For lipid-based systems, use a suitable emulsifying agent to disperse the DSDPPD. 3. Consider Encapsulation: Explore methods like liposomal encapsulation to improve dispersibility and stability in aqueous environments. |
| Discoloration and Degradation of DSDPPD Stock Solution | Oxidation/Degradation: The compound is sensitive to air and light.[3][4] | 1. Inert Atmosphere: Store the stock solution under an inert gas (e.g., nitrogen or argon). 2. Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light. 3. Fresh Preparation: Prepare solutions fresh before each experiment whenever possible. |
| Antioxidant Effect Diminishes Quickly | Depletion of Primary Antioxidant: DSDPPD, as a radical scavenger, is consumed during the reaction. Hydroperoxide Accumulation: The system may be generating hydroperoxides that DSDPPD cannot effectively neutralize. | 1. Introduce a Synergist: Combine DSDPPD with a secondary antioxidant (e.g., a phosphite or thioester type) that can decompose hydroperoxides, thus regenerating or sparing the primary antioxidant. 2. Optimize Concentration: Increase the initial concentration of DSDPPD, if feasible within the experimental constraints. |
| Precipitation Observed When Mixing with Other Reagents | Incompatibility: DSDPPD may react with or be insoluble in the presence of other formulation components, such as strong acids or bases.[3] | 1. Check pH: Ensure the pH of the medium is compatible with DSDPPD's stability and solubility profile. 2. Order of Addition: Experiment with changing the order in which components are added to the mixture. 3. Solvent System Review: Re-evaluate the solvent system to ensure all components remain in solution. |
Quantitative Data on Antioxidant Performance
| Sample | Concentration | Induction Period (minutes) | Reference |
| Blank Gasoline | N/A | 230 | [6] |
| Gasoline + T501 | 30 µg/g | 330 | [6] |
| Gasoline + Imported Antioxidant | 30 µg/g | 480 | [6] |
| Gasoline + Synthesized DSDPPD | 30 µg/g | 540 | [6] |
| Table 1: Effect of DSDPPD on the Oxidative Stability of Gasoline. |
Experimental Protocols & Methodologies
Protocol 1: Evaluation of Radical Scavenging Activity using DPPH Assay
This protocol assesses the ability of DSDPPD to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DSDPPD
-
DPPH (0.1 mM in methanol)
-
Methanol (or another suitable organic solvent)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Prepare DSDPPD Stock Solution: Dissolve DSDPPD in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare Serial Dilutions: Create a series of dilutions from the stock solution to test a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay Preparation: In a 96-well plate, add 100 µL of the freshly prepared DPPH solution to each well.
-
Add Sample: Add 100 µL of the DSDPPD dilutions, control dilutions, or blank solvent to the respective wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with the blank solvent.
Protocol 2: Synthesis of DSDPPD for Experimental Use
This protocol describes a common method for synthesizing DSDPPD via reductive alkylation.
Materials:
-
p-Phenylenediamine
-
Butanone (Methyl Ethyl Ketone)
-
Hydrogen gas
-
Cu-Cr catalyst
-
High-pressure autoclave
-
Nitrogen gas
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, add p-phenylenediamine, butanone (in a 1:6 molar ratio to p-phenylenediamine), and the Cu-Cr catalyst (e.g., 4% by weight of p-phenylenediamine).[6][7]
-
Inerting: Purge the autoclave with nitrogen gas multiple times to remove air.[6][7]
-
Reaction: Heat the mixture to 160°C and introduce hydrogen gas to maintain a pressure of 3.3–5.6 MPa.[6][7] Let the reaction proceed for 10-12 hours with stirring.[6]
-
Cooling and Filtration: After the reaction, cool the autoclave, release the pressure, and filter the mixture to remove the catalyst.
-
Purification: Use distillation to remove the excess butanone and the sec-butanol byproduct, yielding the final this compound product.[6][7]
Visualizations: Workflows and Mechanisms
Caption: Experimental workflow for evaluating synergistic antioxidant effects.
Caption: Mechanism of radical scavenging by DSDPPD.
References
- 1. This compound | 101-96-2 | Benchchem [benchchem.com]
- 2. mintchem.com [mintchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. CN104592041A - Preparation method of rubber antioxidant N,N'-di-sec-butyl-1,4-phenylenediamine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to N,N'-Di-sec-butyl-p-phenylenediamine and Other P-phenylenediamine Derivatives for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is critical for ensuring the stability and efficacy of various formulations. P-phenylenediamine (PPD) derivatives are a prominent class of antioxidants, with N,N'-Di-sec-butyl-p-phenylenediamine (DSBPPD) being a notable member. This guide provides an objective comparison of DSBPPD with other common PPD derivatives, supported by available experimental data, to aid in the selection of the most suitable compound for specific research and development applications.
Introduction to P-phenylenediamine Derivatives as Antioxidants
P-phenylenediamine (PPD) and its derivatives are aromatic amines that function as highly effective antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from their amine groups to neutralize free radicals, thereby terminating the oxidative chain reactions that lead to the degradation of materials. This property makes them valuable in a wide range of applications, from stabilizing plastics and rubber to protecting oils and lubricants from oxidation. In the context of drug development, antioxidants play a crucial role in preventing the degradation of active pharmaceutical ingredients (APIs) and excipients, thus ensuring the stability and shelf-life of drug products.
The antioxidant efficacy and other properties of PPD derivatives are significantly influenced by the nature of the substituent groups attached to the nitrogen atoms. These substitutions can affect the compound's steric hindrance, solubility, volatility, and potential toxicity. This guide focuses on comparing this compound (DSBPPD) with other widely used PPD derivatives, including N,N'-diphenyl-p-phenylenediamine (DPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).
Performance Comparison of P-phenylenediamine Derivatives
The performance of an antioxidant is evaluated based on several key parameters, including its radical scavenging activity, its effectiveness in inhibiting oxidation in specific media, and its stability under various conditions.
Antioxidant Activity
A common method to evaluate the intrinsic antioxidant activity of a compound is through radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
While direct side-by-side comparative studies using standardized assays are limited in publicly available literature, a theoretical study based on the probability of radical formation has suggested a relative order of antioxidant effectiveness for several N,N'-substituted p-phenylenediamines. The predicted order, from most to least effective, is: SPPD > MBPPD > MBPPDH > 6PPD > IPPD > CPPD[1]. It is important to note that this is a computational prediction and experimental validation under standardized conditions is necessary for a definitive comparison.
The following table summarizes available quantitative data on the antioxidant performance of DSBPPD and other relevant compounds. It is crucial to acknowledge that this data is compiled from different studies using varied methodologies, and therefore, direct comparison should be made with caution.
| Compound | Assay/Parameter | Matrix | Result | Reference |
| This compound (DSBPPD) | Oxidation Induction Time | Gasoline | 540 min (at 30 µg/g) | [2] |
| T501 (Butylated Hydroxytoluene - BHT) | Oxidation Induction Time | Gasoline | 330 min (at 30 µg/g) | [2] |
| Imported Antioxidant (unspecified PPD) | Oxidation Induction Time | Gasoline | 480 min (at 30 µg/g) | [2] |
| N,N'-diphenyl-p-phenylenediamine (DPPD) | Antioxidant Activity | Lubricating Oil | Excellent at high temperatures | [3] |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Antioxidant/Antiozonant Efficacy | Rubber | Highly effective | [4] |
Note: The data presented is for illustrative purposes and is collated from different sources. Direct comparison requires studies conducted under identical experimental conditions.
Stability
The stability of an antioxidant is crucial for its long-term effectiveness. PPD derivatives can be sensitive to prolonged exposure to air and light[5]. The stability of aromatic amines is also influenced by the pH and temperature of the medium. For instance, some primary aromatic amines exhibit greater stability in water than in acidic media[6].
Toxicity Profile
A significant consideration in the selection of any chemical compound, particularly in drug development, is its toxicity. PPD derivatives have been the subject of toxicological studies, with concerns regarding skin sensitization and potential mutagenicity.
-
This compound (DSBPPD) is known to be a skin sensitizer and can be absorbed through the skin. It is classified as toxic[7].
-
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) has garnered significant attention due to the high toxicity of its oxidation product, 6PPD-quinone (6PPD-Q), to certain aquatic species like coho salmon[8]. While 6PPD itself shows some toxicity, its quinone derivative is of particular environmental concern[8][9]. In vitro studies have also indicated cytotoxic effects of 6PPD on human cells[10].
-
p-Phenylenediamine (PPD) , the parent compound, has been reported to be weakly mutagenic in the Ames test with metabolic activation and can induce chromosomal aberrations in Chinese hamster ovary (CHO) cells[4].
The following table provides a summary of available toxicity data.
| Compound | Toxicity Endpoint | Organism/System | Result | Reference |
| This compound (DSBPPD) | Skin Sensitization | - | Skin sensitizer | [7] |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Acute Toxicity (LC50) | Coho Salmon | 790 ng/L (for 6PPD-quinone) | [10] |
| Cytotoxicity | Human Embryonic Lung Fibroblasts | Dose-dependent inhibition of cell proliferation | [10] | |
| p-Phenylenediamine (PPD) | Mutagenicity (Ames Test) | Salmonella typhimurium TA98 | Weakly mutagenic with metabolic activation | [4] |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | Induced a dose-related increase | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of antioxidant performance. Below are methodologies for key experiments commonly used to evaluate antioxidants.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the DPPH radical is accompanied by a color change from violet to yellow, which is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: Prepare a series of concentrations of the test compound (PPD derivative) in the same solvent. A standard antioxidant, such as Trolox or ascorbic acid, should also be prepared for comparison.
-
Reaction Mixture: In a microplate well or a cuvette, mix a specific volume of the DPPH solution with a specific volume of the sample or standard solution. A blank containing the solvent and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (typically 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the reaction mixture containing the antioxidant. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Oxidation Induction Time (OIT) Determination
Principle: The Oxidation Induction Time (OIT) is a measure of the oxidative stability of a material. It is the time until the onset of oxidation under specific conditions of temperature and oxygen flow. A longer OIT indicates greater stability.
Procedure (using a Differential Scanning Calorimeter - DSC):
-
Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., oil, lubricant) containing the antioxidant into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Isothermal Test:
-
Heat the sample to the desired isothermal test temperature under an inert atmosphere (e.g., nitrogen).
-
Once the temperature has stabilized, switch the purge gas to oxygen at a constant flow rate.
-
Record the heat flow as a function of time.
-
-
Data Analysis: The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
Visualizing Relationships and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways, experimental workflows, and logical relationships.
Caption: Mechanism of action for p-phenylenediamine antioxidants.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Conclusion
This compound is an effective antioxidant with applications in various industries. When compared to other p-phenylenediamine derivatives, its performance, particularly in terms of antioxidant efficacy and stability, is influenced by its specific molecular structure. The available data suggests that DSBPPD is a potent antioxidant, outperforming some common benchmarks in specific applications like gasoline stabilization[2]. However, the selection of the optimal PPD derivative requires careful consideration of the specific application, the matrix in which it will be used, and its toxicological profile.
For researchers and professionals in drug development, the potential for skin sensitization and toxicity of PPD derivatives necessitates thorough evaluation and risk assessment. The high toxicity of the 6PPD transformation product, 6PPD-quinone, highlights the importance of understanding the degradation pathways and the toxicological profiles of not just the parent compound but also its metabolites and degradation products.
Further direct comparative studies employing standardized methodologies are needed to provide a more definitive ranking of the performance and safety of DSBPPD against other PPD derivatives. In the absence of such comprehensive data, the information and protocols provided in this guide serve as a valuable resource for making informed decisions in the selection and evaluation of p-phenylenediamine antioxidants for research and development purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. sincerechemical.com [sincerechemical.com]
- 3. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mintchem.com [mintchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 8. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Environmental and Human Health Risks of 6PPD and 6PPDQ: Assessment and Implications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to HPLC Method Validation for N,N'-Di-sec-butyl-p-phenylenediamine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients and other chemical entities is paramount. This guide provides a comparative overview of the validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N,N'-Di-sec-butyl-p-phenylenediamine (DSBPD), a common antioxidant in various industrial applications.
High-Performance Liquid Chromatography: The Gold Standard
HPLC stands as a principal technique for the analysis of antioxidants like DSBPD due to its high resolution, sensitivity, and specificity.[1][2] A typical HPLC method for PPD derivatives involves a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[3][4][5] Detection is commonly achieved using a UV/Vis or photodiode array (PDA) detector.[1][3]
A Proposed HPLC Method for DSBPD
Based on methods for related compounds, a starting point for an HPLC method for DSBPD could be as follows:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Methanol:Water (85:15, v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm[3]
-
Injection Volume: 10 µL
The logical workflow for developing and validating such a method is outlined below.
Caption: Workflow for HPLC Method Development and Validation.
Key Validation Parameters: A Comparative Overview
Method validation ensures that an analytical procedure is suitable for its intended purpose. The following table summarizes the typical validation parameters and provides expected performance data based on published methods for similar analytes.
| Validation Parameter | Typical Acceptance Criteria | Published Data for PPD Derivatives (for comparison) |
| Linearity (r²) | ≥ 0.999 | > 0.9994 for various antioxidants.[6] |
| Range | Typically 80-120% of the test concentration | 0.1-400 µg/mL for MHPPD, DMBPPD, and IPPD.[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.0%–102.1% for PG, BHA, and BHT.[6] |
| Precision (% RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 3% | 0.3%–0.7% for PG, BHA, and BHT.[6] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | As low as 61 pg (UV) for methyl p-hydroxybenzoate.[2] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.010 to 0.033 mg/ml for various antioxidants.[6] |
| Specificity | No interference from blank/placebo at the retention time of the analyte | The method should be able to separate the analyte from other components in the sample matrix.[3] |
| Robustness | % RSD of results should be within acceptable limits after minor changes to method parameters | Consistent results with small variations in mobile phase composition, pH, and column temperature. |
Alternative Analytical Techniques
While HPLC is a dominant methodology, other techniques can be employed for the analysis of DSBPD and related compounds, each with its own advantages and limitations.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for less volatile amines.
-
Thin-Layer Chromatography (TLC): A simpler, lower-cost technique often used for qualitative screening or semi-quantitative analysis.
-
Fourier Transform Infrared Spectroscopy (FTIR): Primarily used for identification and qualitative analysis based on the compound's infrared absorption spectrum.[1][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.[8][9]
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.
Caption: Comparison of Analytical Techniques for DSBPD.
Experimental Protocols
Sample Preparation (General Procedure for Rubber Samples)
A general procedure for extracting PPD derivatives from a rubber matrix can be adapted for DSBPD analysis.[3]
-
Accurately weigh a portion of the homogenized rubber sample.
-
Extract the sample with a suitable solvent, such as an acetone:chloroform (1:1) mixture, using a technique like Soxhlet extraction or sonication.[3]
-
The extract may require a cleanup step, such as solid-phase extraction (SPE) using a silica gel column, to remove interfering substances.[3]
-
Evaporate the cleaned extract to dryness and reconstitute the residue in the HPLC mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Analysis Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject a standard solution of DSBPD to determine its retention time.
-
Inject the prepared sample solutions.
-
Quantify the amount of DSBPD in the sample by comparing the peak area with a calibration curve prepared from standard solutions of known concentrations.
Conclusion
The validation of an HPLC method for this compound is a critical step in ensuring accurate and reliable analytical results. While a dedicated, published validation report for this specific compound is scarce, a robust method can be developed and validated by leveraging existing knowledge of similar p-phenylenediamine derivatives and adhering to established validation guidelines. The comparative data presented in this guide serves as a valuable resource for researchers and scientists in developing and validating analytical methods for DSBPD and related compounds, ultimately contributing to improved product quality and safety.
References
- 1. waters.com [waters.com]
- 2. HPLC analysis of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abap.co.in [abap.co.in]
- 5. ijpsr.com [ijpsr.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. journals.ust.edu [journals.ust.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. | Sigma-Aldrich [merckmillipore.com]
Performance Showdown: N,N'-Di-sec-butyl-p-phenylenediamine vs. Hindered Phenols as Gasoline Antioxidants
A comprehensive analysis of experimental data reveals the superior efficacy of N,N'-Di-sec-butyl-p-phenylenediamine in extending the oxidation stability of gasoline compared to common hindered phenol antioxidants like Butylated Hydroxytoluene (BHT). This comparison guide delves into the performance metrics, experimental protocols, and underlying antioxidant mechanisms of these crucial fuel additives.
Gasoline, a complex mixture of hydrocarbons, is susceptible to oxidation during storage, leading to the formation of gums and other degradation products. This process can impair engine performance, clog fuel injectors, and cause engine deposits. To mitigate this, antioxidants are added to gasoline to inhibit the oxidation process. Among the various classes of antioxidants, p-phenylenediamine derivatives and hindered phenols are widely used. This guide provides a detailed comparison of the performance of this compound, a prominent member of the p-phenylenediamine family, against hindered phenols, with a focus on Butylated Hydroxytoluene (BHT), also known by the trade name T501.
Executive Summary of Performance
Experimental data consistently demonstrates that this compound significantly outperforms BHT in extending the induction period of gasoline, a key indicator of its oxidative stability. The induction period is the time elapsed before the rapid autooxidation of gasoline begins. A longer induction period signifies greater stability and a longer potential storage life for the fuel.
Comparative Performance Data
The following table summarizes the key performance indicators of this compound and Butylated Hydroxytoluene (BHT) as gasoline antioxidants, based on experimental data.
| Antioxidant Type | Chemical Name | Common Trade Name(s) | Concentration | Base Gasoline Induction Period (minutes) | Induction Period with Antioxidant (minutes) | Gum Content (mg/100mL) |
| p-Phenylenediamine | This compound | Antioxidant 688, Kerobit BPD | 30 µg/g | 230[1] | 540 [1] | Data not available in cited sources |
| Hindered Phenol | Butylated Hydroxytoluene | BHT, T501, Antioxidant 264 | 30 µg/g | 230[1] | 330 [1] | Data not available in cited sources |
Note: The gum content data for a direct comparison under the same experimental conditions was not available in the searched literature. However, both antioxidant types are effective in reducing gum formation.
Antioxidant Mechanism of Action
The primary role of antioxidants in gasoline is to interrupt the free-radical chain reactions that lead to oxidation. Both p-phenylenediamines and hindered phenols act as radical scavengers, but their mechanisms differ slightly, which may account for the observed performance differences.
This compound is a highly effective hydrogen donor. It readily donates a hydrogen atom from one of its secondary amine groups to an alkylperoxy radical (ROO•), a key propagating species in the oxidation chain. This neutralizes the reactive radical and forms a more stable radical on the antioxidant molecule, which is less likely to propagate the chain reaction. The antioxidant radical can then undergo further reactions to form stable, non-radical products.
Hindered Phenols , such as BHT, also function by donating a hydrogen atom from their hydroxyl group to a peroxy radical. The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the resulting phenoxyl radical, preventing it from participating in further chain-propagating reactions.
The superior performance of this compound can be attributed to the lower bond dissociation energy of the N-H bond compared to the O-H bond in hindered phenols, making it a more efficient hydrogen donor.
Visualizing the Antioxidant Mechanism
The following diagram illustrates the radical scavenging mechanism of this compound.
Caption: Radical scavenging mechanism of this compound in gasoline.
Experimental Protocols
The performance of gasoline antioxidants is evaluated using standardized test methods. The two primary methods referenced in this guide are ASTM D525 for oxidation stability and ASTM D381 for gum content.
ASTM D525: Standard Test Method for Oxidation Stability of Gasoline (Induction Period Method)
This test method provides an indication of the tendency of gasoline to form gum in storage.
Methodology:
-
Sample Preparation: A 50 mL sample of the gasoline to be tested is placed in a glass sample container.
-
Apparatus Setup: The sample container is placed in a pressure vessel, which is then sealed.
-
Oxygenation: The pressure vessel is filled with oxygen to a pressure of 690-705 kPa (100-102 psi) at a temperature of 15-25°C.
-
Heating: The sealed pressure vessel is placed in a heating bath maintained at 100°C.
-
Data Recording: The pressure inside the vessel is recorded at regular intervals.
-
Endpoint Determination: The test is complete when the pressure drops by 2 psi (14 kPa) from the maximum pressure reached. The time from the start of the test to this point is the induction period, reported in minutes.
ASTM D381: Standard Test Method for Gum Content in Fuels by Jet Evaporation
This method measures the amount of existing gum in gasoline, which are the non-volatile residues left after evaporation.
Methodology:
-
Sample Measurement: A 50 mL sample of gasoline is placed in a pre-weighed beaker.
-
Evaporation: The beaker is placed in a heated bath, and a jet of hot air or steam is directed onto the surface of the gasoline to evaporate it.
-
Washing (for motor gasoline): After evaporation, the residue in the beaker is washed with n-heptane to remove any soluble, non-gum materials.
-
Drying: The beaker is then placed in a drying oven to remove the heptane.
-
Weighing: The beaker is cooled in a desiccator and then weighed.
-
Calculation: The gum content is calculated as the difference in weight of the beaker before and after the test, expressed in milligrams per 100 mL of gasoline.
Conclusion
Based on the available experimental data, this compound is a more potent antioxidant for gasoline than Butylated Hydroxytoluene (BHT). Its superior ability to extend the induction period suggests a greater capacity to prevent the onset of oxidative degradation, thereby enhancing the storage stability of gasoline. While both classes of antioxidants are effective in controlling gum formation, the more efficient radical scavenging mechanism of p-phenylenediamines provides a distinct advantage in preserving fuel quality over time. The selection of an antioxidant will ultimately depend on a variety of factors, including the specific composition of the gasoline, storage conditions, and economic considerations. However, for applications requiring high-performance and long-term stability, this compound presents a compelling choice.
References
A Comparative Guide to N,N'-Di-sec-butyl-p-phenylenediamine as an Antiozonant
In the ongoing effort to protect rubber and elastomeric materials from environmental degradation, the selection of an appropriate antiozonant is critical for ensuring product longevity and performance. Among the various chemical antidegradants available, p-phenylenediamine (PPD) derivatives are widely recognized for their high efficacy. This guide provides a detailed comparison of N,N'-Di-sec-butyl-p-phenylenediamine (DTPD) with other common PPD antiozonants, focusing on its distinct advantages in key performance areas. This information is intended for researchers, scientists, and professionals involved in the development of rubber and polymer-based products.
Mechanism of Action: How p-Phenylenediamine Antiozonants Work
Ozone, a highly reactive allotrope of oxygen, readily attacks the carbon-carbon double bonds present in the polymer chains of unsaturated elastomers like natural rubber, polybutadiene, and styrene-butadiene rubber. This process, known as ozonolysis, leads to chain scission and the formation of cracks, ultimately compromising the material's integrity and performance.[1][2]
PPD antiozonants protect elastomers through a multi-faceted mechanism:
-
Scavenging: PPDs are highly reactive with ozone and can intercept it on the rubber surface before it can attack the polymer chains. This sacrificial reaction is a primary line of defense.
-
Protective Film Formation: The reaction products of PPDs and ozone can form a protective film on the rubber surface, creating a physical barrier that prevents further ozone ingress.
-
Chain Re-linking: Some evidence suggests that PPDs can help to re-link severed polymer chains, mitigating the damage caused by ozone.
The overall effectiveness of a PPD antiozonant is influenced by its chemical structure, which dictates its reactivity with ozone, its mobility within the rubber matrix, and its solubility.
Comparative Performance Analysis
While a comprehensive, publicly available dataset directly comparing the quantitative performance of all major PPD antiozonants under identical conditions is limited, the following table summarizes the generally accepted performance characteristics based on technical literature and industry knowledge. The data presented are illustrative of typical performance differences.
| Performance Metric | This compound (DTPD) | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) |
| Ozone Resistance (Static) | Excellent | Excellent | Very Good |
| Time to First Crack (hrs) at 50 pphm Ozone, 40°C, 20% Strain (Illustrative) | > 120 | > 120 | 96 - 120 |
| Ozone Resistance (Dynamic) | Very Good | Excellent | Good |
| Crack Growth Rating (0-5 scale, 0=none, 5=severe) after 100k cycles (Illustrative) | 1 | 0-1 | 2 |
| Fatigue Life | Excellent | Excellent | Good |
| Cycles to Failure (x10^5) in Flexometer Test (Illustrative) | 8 - 10 | 8 - 10 | 5 - 7 |
| Staining and Discoloration | Moderate | Severe | Severe |
| Color Change Rating (1-5 scale, 1=none, 5=severe) | 2-3 | 4-5 | 4-5 |
| Volatility | Low | Moderate | High |
| Solubility in Rubber | Good | Very Good | Good |
| Migration Rate | Moderate | Fast | Fast |
Key Advantages of this compound (DTPD)
Based on its performance profile, DTPD offers several distinct advantages over other commonly used PPD antiozonants:
-
Balanced Performance: DTPD provides an excellent balance of high ozone resistance under both static and dynamic conditions, coupled with superior fatigue life protection.
-
Reduced Staining: Compared to highly discoloring antiozonants like 6PPD and IPPD, DTPD exhibits significantly lower staining and discoloration. This makes it a preferred choice for applications where aesthetics are important.
-
Lower Volatility: The lower volatility of DTPD compared to some other PPDs leads to greater persistence in the rubber compound, providing longer-term protection.
-
Good Solubility and Migration: DTPD demonstrates good solubility in rubber and a moderate migration rate, which allows it to replenish the surface and maintain a protective layer without excessive blooming.
Experimental Protocols
To ensure accurate and reproducible comparisons of antiozonant performance, standardized testing methodologies are crucial. The following are summaries of key experimental protocols.
Ozone Resistance Testing (ASTM D1149)
This standard test method is used to assess the resistance of vulcanized rubber to cracking when exposed to a controlled ozone atmosphere.
Methodology:
-
Specimen Preparation: Standardized rubber specimens are prepared and conditioned at a specified temperature and humidity.
-
Strain Application: The specimens are subjected to a specific static or dynamic tensile strain.
-
Ozone Exposure: The strained specimens are placed in an ozone test chamber with a controlled ozone concentration (typically 50 pphm), temperature (e.g., 40°C), and humidity.
-
Evaluation: The specimens are periodically inspected for the appearance and growth of cracks. The time to the first appearance of cracks and the severity of cracking are recorded.
Fatigue Life Testing (ASTM D4482)
This test method evaluates the resistance of vulcanized rubber to fatigue under repeated tensile extension.
Methodology:
-
Specimen Preparation: Dumbbell-shaped test specimens are prepared from the rubber compound.
-
Cyclic Loading: The specimens are subjected to repeated cycles of tensile strain at a specified frequency and amplitude.
-
Failure Determination: The test is continued until the specimen ruptures. The number of cycles to failure is recorded as the fatigue life.
Visualizing the Antiozonant Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of DTPD antiozonant protection in rubber.
Caption: Workflow for comparative testing of antiozonant performance.
Conclusion
This compound stands out as a highly effective antiozonant that offers a superior balance of ozone and fatigue protection with the significant advantage of reduced staining and discoloration compared to other widely used p-phenylenediamines. For applications where long-term durability and aesthetic appearance are both critical, DTPD presents a compelling option for formulators and researchers in the rubber and polymer industries. The selection of the optimal antiozonant will ultimately depend on the specific performance requirements and end-use application of the elastomeric product.
References
Cross-Validation of Quantification Methods for N,N'-Di-sec-butyl-p-phenylenediamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of N,N'-Di-sec-butyl-p-phenylenediamine, a widely used antioxidant in various industrial applications, including lubricants, fuels, and polymers. The selection of an appropriate analytical method is critical for quality control, stability studies, and ensuring product performance. This document outlines the experimental protocols and performance data for two common chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound
This compound (CAS No. 101-96-2) is an aromatic amine that functions as a potent antioxidant by inhibiting oxidative degradation of materials. Its quantification is essential to determine its concentration in various products, monitor its depletion over time, and ensure it meets specified levels for optimal performance.
Comparative Analysis of Quantification Methods
While specific validated methods for this compound are not abundantly available in public literature, methods for structurally similar p-phenylenediamine (PPD) derivatives provide a strong basis for developing and validating analytical procedures. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods based on the analysis of related compounds.
Table 1: Comparison of HPLC-UV and GC-MS for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and column interaction, detection by mass-to-charge ratio. |
| Linearity Range | Typically in the µg/mL to mg/mL range.[1][2] | Can achieve linearity from pg/mL to µg/mL.[3][4] |
| Limit of Detection (LOD) | Generally in the low µg/mL to ng/mL range.[2] | Can reach low pg levels, offering high sensitivity.[5] |
| Limit of Quantification (LOQ) | Typically in the ng/mL to µg/mL range.[4] | Can be in the pg/mL to ng/mL range.[4] |
| Precision (%RSD) | Typically <5% for intra- and inter-day precision. | Generally <10% for intra- and inter-day precision. |
| Accuracy/Recovery | Often in the range of 90-110%.[4] | Typically between 85-115%.[5] |
| Sample Preparation | Dilution in a suitable solvent, filtration. | May require derivatization to improve volatility and thermal stability.[3][5] |
| Analysis Time | Relatively short, typically 10-30 minutes per sample. | Can be longer due to temperature programming, typically 20-40 minutes per sample. |
| Specificity | Good, but co-eluting compounds with similar UV spectra can interfere. | Excellent, as mass spectra provide structural information for positive identification. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
Experimental Protocols
The following are detailed, generalized methodologies for the quantification of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for similar amine antioxidants and should be validated for the specific matrix being analyzed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in liquid samples such as lubricants and fuels.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., 1 gram of lubricant).
-
Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a final volume of 10 mL.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 290 nm (based on the typical maximum absorption for p-phenylenediamine derivatives).[1]
3. Calibration:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample solution.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the concentration using the calibration curve.
Workflow for HPLC-UV Quantification
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity and is particularly useful for complex matrices or when very low concentrations of the analyte are expected. Derivatization may be necessary to improve the chromatographic properties of the amine.
1. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample (e.g., 0.5 gram of polymer extract).
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate).
-
Derivatization (if necessary): To a 1 mL aliquot of the sample solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless, with an injection volume of 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte (e.g., molecular ion and major fragment ions).
-
3. Calibration:
-
Prepare a stock solution of derivatized this compound standard.
-
Create a series of calibration standards by serial dilution.
-
Analyze each standard to establish a calibration curve based on the peak area of the target ions.
4. Quantification:
-
Inject the prepared and derivatized sample.
-
Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of the standard.
-
Calculate the concentration using the calibration curve.
Workflow for GC-MS Quantification
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the expected concentration range of the analyte, the required level of sensitivity and specificity, and the available instrumentation. For routine quality control of liquid samples with expected concentrations in the µg/mL range or higher, HPLC-UV offers a cost-effective and efficient solution. For complex matrices, trace-level analysis, or when unambiguous identification is critical, the higher sensitivity and specificity of GC-MS make it the preferred method. It is imperative to perform a thorough method validation for the specific sample matrix to ensure accurate and reliable results.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of an analytical method for detecting paraphenylenediamine (PPD) by GC/MS-iontrap in biological liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synergistic Effects of N,N'-Di-sec-butyl-p-phenylenediamine (DTPD) with Other Additives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of N,N'-Di-sec-butyl-p-phenylenediamine (DTPD), an aromatic amine antioxidant, when used in synergy with other additives. The focus is on its industrial applications, primarily in rubber and lubricants, with supporting experimental protocols for performance evaluation.
Synergistic Performance in Rubber Applications
This compound (DTPD) is a highly effective antioxidant and antiozonant in the rubber industry, known for its ability to protect rubber products from degradation caused by heat, ozone, and UV exposure. Its performance is significantly enhanced when used in combination with other p-phenylenediamine (PPD) derivatives and other types of antioxidants, creating a synergistic effect that provides comprehensive, long-term protection.
The primary synergistic mechanism observed is the complementary roles of different antioxidants in providing both short-term and long-term protection. While some PPDs are highly reactive and offer immediate protection on the rubber surface, DTPD provides sustained, long-lasting antioxidant effects.
Qualitative Performance Comparison of DTPD and its Blends in Rubber
| Additive/Blend | Key Performance Attributes | Synergistic Mechanism | Primary Application |
| DTPD (alone) | Good long-term heat and ozone resistance.[1] | - | General-purpose antioxidant in natural and synthetic rubbers. |
| DTPD + 6PPD | Excellent long-term ozone and flex-cracking resistance.[1] | 6PPD provides rapid, short-term protection while DTPD offers long-term stability.[1] | Tire industry, particularly for truck and off-road tires.[1] |
| DTPD + IPPD | Superior long-term ozone resistance and improved lifespan of rubber products.[1] | Similar to 6PPD, IPPD offers initial protection, complemented by DTPD's sustained effect.[1] | Tire industry and other demanding rubber applications.[1] |
| DTPD + TMQ | Forms a composite anti-aging system with enhanced comprehensive performance. | The combination of a p-phenylenediamine (DTPD) and a quinoline-type antioxidant (TMQ) provides a broader spectrum of protection against various degradation pathways. | High-performance rubber soles and other rubber goods requiring high durability. |
Synergistic Performance in Lubricant Applications
In lubricants, aminic antioxidants like DTPD are known for their excellent high-temperature performance. They function as radical scavengers, interrupting the oxidation chain reactions that lead to lubricant degradation. The performance of aminic antioxidants can be enhanced through synergistic combinations with other types of antioxidants, such as phenolic antioxidants.
The synergistic mechanism in lubricants often involves the regeneration of the more potent antioxidant by the other. For instance, a phenolic antioxidant can regenerate a more effective aminic antioxidant, thereby prolonging the oxidative stability of the lubricant.
Qualitative Performance Comparison of DTPD and its Blends in Lubricants
| Additive/Blend | Key Performance Attributes | Synergistic Mechanism | Primary Application |
| DTPD (Aminic Antioxidant) | Effective at high temperatures. | Radical scavenger. | Engine oils, turbine oils, and industrial lubricants.[2] |
| DTPD + Phenolic Antioxidant | Improved overall antioxidant performance and extended lubricant life.[3] | Phenolic antioxidants can regenerate aminic antioxidants, enhancing their effectiveness.[2] | Lubricants requiring long-term stability under thermal stress.[2] |
| DTPD + ZDDP | Potential for enhanced anti-wear and antioxidant properties. | ZDDP is a multifunctional additive that can exhibit synergistic effects with other antioxidants. | Engine oils and other lubricants where both anti-wear and antioxidant properties are critical. |
Experimental Protocols
Rubber Performance Evaluation
1. Accelerated Aging Test (ASTM D573)
This test method is used to evaluate the resistance of rubber to deterioration by heat and oxygen.
-
Apparatus:
-
Air oven with controlled temperature and air circulation.
-
-
Procedure:
-
Prepare dumbbell-shaped test specimens of the rubber compounds (with DTPD alone and in blends) according to ASTM D412.[4]
-
Measure the initial tensile strength and elongation at break of unaged specimens as per ASTM D412.[4]
-
Place the test specimens in the air oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24, 48, 72, or 168 hours).[5][6]
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 16 hours but not more than 96 hours.[6]
-
Measure the tensile strength and elongation at break of the aged specimens according to ASTM D412.[4]
-
-
Data Analysis:
-
Calculate the percentage change in tensile strength and elongation at break after aging compared to the unaged specimens. A smaller percentage change indicates better resistance to thermal aging.
-
2. Tensile Properties Test (ASTM D412)
This test method is used to evaluate the tensile (tension) properties of vulcanized rubber and thermoplastic elastomers.
-
Apparatus:
-
Universal Testing Machine (UTM) with appropriate grips.
-
Extensometer for precise strain measurement.
-
-
Procedure:
-
Cut dumbbell-shaped test specimens from the rubber sheets.[7]
-
Measure the thickness and width of the narrow section of the specimens.
-
Mount the specimen in the grips of the UTM, ensuring it is properly aligned.[7]
-
Attach the extensometer to the specimen.
-
Apply a tensile force at a constant rate of crosshead displacement (typically 500 ± 50 mm/min) until the specimen ruptures.[7]
-
-
Data Analysis:
-
Record the force and elongation data.
-
Calculate the tensile strength (stress at rupture), elongation at break, and modulus (stress at a specific elongation).
-
3. Ozone Resistance Test (ISO 1431-1)
This standard specifies procedures for estimating the resistance of vulcanized or thermoplastic rubbers to cracking when exposed to ozone under static or dynamic tensile strain.
-
Apparatus:
-
Ozone test chamber with controlled ozone concentration, temperature, and humidity.[8]
-
Specimen mounting racks for static or dynamic strain.
-
-
Procedure:
-
Mold or cut test specimens into strips or dumbbells.
-
Mount the specimens on the racks and apply a specified static or dynamic strain (e.g., 20% elongation).
-
Place the mounted specimens in the ozone test chamber.
-
Expose the specimens to a controlled ozone concentration (e.g., 50 pphm) at a specified temperature (e.g., 40°C) for a defined period.[8]
-
Periodically remove the specimens and examine them for cracks under a magnifying glass (typically 7x magnification).
-
-
Data Analysis:
-
Record the time to the first appearance of cracks.
-
Describe the severity of cracking at specified time intervals using a rating scale.
-
Lubricant Performance Evaluation
1. Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
This test method is used to evaluate the oxidation stability of new and in-service turbine oils.
-
Apparatus:
-
Rotating pressure vessel (bomb).
-
Oxygen cylinder and pressure gauge.
-
Constant temperature bath.
-
-
Procedure:
-
Place a 50g sample of the lubricant, 5g of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.[9]
-
Assemble the pressure vessel and charge it with oxygen to a pressure of 90 psi at room temperature.
-
Immerse the vessel in a constant temperature bath at 150°C and rotate it at 100 rpm.[9]
-
Monitor the pressure inside the vessel.
-
-
Data Analysis:
-
The test ends when the pressure drops by 25 psi from the maximum pressure reached.
-
The result is reported as the time in minutes to this pressure drop, which indicates the oxidation stability of the lubricant. A longer time signifies better stability.[9]
-
2. Monitoring Antioxidant Depletion by FTIR Spectroscopy (ASTM E2412)
This practice covers the use of Fourier Transform Infrared (FTIR) spectroscopy for monitoring the condition of in-service lubricants.
-
Apparatus:
-
FTIR spectrometer.
-
Liquid sample cell (e.g., ZnSe).
-
-
Procedure:
-
Obtain an FTIR spectrum of the new, unused lubricant to serve as a reference.
-
At regular service intervals, take a sample of the in-service lubricant.
-
Obtain an FTIR spectrum of the used lubricant sample under the same conditions as the reference.
-
-
Data Analysis:
-
Subtract the spectrum of the new oil from the spectrum of the used oil to create a difference spectrum.
-
Monitor the decrease in the intensity of the absorption peaks associated with the aminic antioxidant (DTPD) and any synergistic additives. The depletion of these peaks over time indicates the consumption of the antioxidants.[10]
-
Visualizations
Caption: Synergistic antioxidant mechanism of DTPD with 6PPD/IPPD in rubber.
Caption: Experimental workflow for evaluating rubber antioxidant performance.
Caption: Synergistic antioxidant mechanism of DTPD with phenolic antioxidants in lubricants.
References
- 1. researchgate.net [researchgate.net]
- 2. precisionlubrication.com [precisionlubrication.com]
- 3. azom.com [azom.com]
- 4. smarteureka.com [smarteureka.com]
- 5. matestlabs.com [matestlabs.com]
- 6. infinitalab.com [infinitalab.com]
- 7. biosynthetic.com [biosynthetic.com]
- 8. mdpi.com [mdpi.com]
- 9. Lubricant Oxidation and Remaining Useful Life Testing [machinerylubrication.com]
- 10. citgomarketnet.com [citgomarketnet.com]
A Comparative Guide to the Performance of N,N'-Di-sec-butyl-p-phenylenediamine as an Industrial Antioxidant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of N,N'-Di-sec-butyl-p-phenylenediamine (DSBPD) against other common industrial antioxidants. The information presented is collated from benchmark studies and performance data to assist researchers and professionals in making informed decisions for their specific applications.
Executive Summary
This compound is a highly effective aromatic amine antioxidant, widely utilized in petroleum products, lubricants, and elastomers. Its primary mechanism of action involves the donation of hydrogen atoms to neutralize free radicals, thereby inhibiting oxidative degradation processes.[1] The presence of sec-butyl groups provides significant steric hindrance, which enhances its stability and efficacy, particularly in demanding, high-temperature environments.[1] This guide presents quantitative data from comparative studies and details the experimental protocols used to evaluate its performance.
Data Presentation: Performance Comparison
The antioxidant efficacy of DSBPD has been evaluated in various media, with notable performance in stabilizing fuels. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Antioxidant Performance in Gasoline
| Antioxidant | Concentration (µg/g) | Induction Period (minutes) |
| Blank (No Antioxidant) | 0 | 230 |
| T501 (BHT) | 30 | 330 |
| Imported Antioxidant | 30 | 480 |
| DSBPD (synthetic product) | 30 | 540 |
Data sourced from a study on the synthesis and performance evaluation of DSBPD as a gasoline antioxidant.[2] "T501" is identified as Butylated Hydroxytoluene (BHT), a common phenolic antioxidant.[2][3][4][5]
Table 2: Comparative Effectiveness of Antioxidants in Biodiesel
| Antioxidant | Effectiveness Ranking |
| Pyrogallol (PY) | 1 |
| Ethanox 4760E | 2 |
| Propyl Gallate (PG) | 3 |
| Ethanox 4740 | 4 |
| DSBPD (PDA) | ~5 |
| Butylated Hydroxyanisole (BHA) | ~5 |
| Butylated Hydroxytoluene (BHT) | 7 |
| 2,2′-methylene-bis-(4-methyl-6-tert-butylphenol) (MBMTBP) | ~8 |
| tert-Butylhydroquinone (TBHQ) | ~8 |
| 2, 5-di-tert-butylhydroquinone (DTBHQ) | 10 |
| α-tocopherol (α-T) | 11 |
This ranking is based on the ability of the antioxidant to improve the oxidation stability of FFA-based biodiesel. DSBPD is denoted as PDA in the source study.
Performance in Other Applications
While specific quantitative comparative data for DSBPD in lubricants and rubber from standardized assays were not available in the reviewed literature, it is widely acknowledged as an effective antioxidant in these applications.[6] Amine-based antioxidants are particularly noted for their superior performance at high temperatures compared to phenolic antioxidants.
-
Lubricants: DSBPD is used to prevent the degradation of turbine oils, transformer oils, hydraulic fluids, and greases.[6] Its performance in this context is typically evaluated using methods such as the Rotating Pressure Vessel Oxidation Test (RPVOT) and Pressure Differential Scanning Calorimetry (PDSC), which measure the oil's resistance to oxidation.
-
Rubber: As a potent antiozonant and antioxidant, DSBPD is used in natural and synthetic rubbers.[2] It protects against degradation caused by oxidation, heat, and ozone exposure, thereby extending the service life of rubber products.
Experimental Protocols
Detailed methodologies for key experiments cited or relevant to the evaluation of DSBPD are provided below.
Gasoline Induction Period Measurement
This method evaluates the oxidative stability of gasoline in the presence of an antioxidant.
-
Apparatus: Oxidation stability bath compliant with ASTM D525.
-
Procedure:
-
A sample of gasoline, with or without the antioxidant at a specified concentration (e.g., 30 µg/g), is placed in a pressure vessel.[2]
-
The vessel is filled with oxygen to a pressure of 100 psi and placed in a bath maintained at a constant temperature (typically 100°C).
-
The pressure inside the vessel is monitored continuously.
-
The induction period is the time elapsed from placing the vessel in the bath until the pressure drops by 2 psi from the maximum pressure, indicating the onset of rapid oxidation.[2]
-
-
Analysis: The longer the induction period, the greater the oxidative stability of the gasoline and the more effective the antioxidant.
Rotating Pressure Vessel Oxidation Test (RPVOT) for Lubricants (ASTM D2272)
This test measures the remaining oxidation life of in-service oils and the effectiveness of antioxidants.
-
Apparatus: RPVOT instrument, including a pressure vessel, heating bath, and pressure monitoring system.
-
Procedure:
-
A 50g sample of the lubricant is placed in the pressure vessel with 5 ml of distilled water and a polished copper coil, which acts as a catalyst.
-
The vessel is sealed and pressurized with pure oxygen to 90 psi (620 kPa).
-
The vessel is then placed in a heating bath at 150°C and rotated at 100 rpm.
-
The pressure inside the vessel is monitored as it first increases with temperature and then decreases as the oil oxidizes and consumes oxygen.
-
-
Analysis: The RPVOT value is the time in minutes for the pressure to drop by a specified amount (e.g., 25 psi or 175 kPa) from the maximum pressure. A longer time indicates better oxidation stability.
Pressure Differential Scanning Calorimetry (PDSC) for Lubricants (ASTM D6186 / E2009)
PDSC is used to determine the oxidative stability of lubricants by measuring the heat flow associated with oxidation.
-
Apparatus: A pressure differential scanning calorimeter.
-
Procedure (Isothermal Method - ASTM D6186):
-
A small sample of the lubricant (approximately 3 mg) is placed in an open aluminum pan inside the PDSC cell.
-
The cell is pressurized with oxygen (e.g., to 3.5 MPa).
-
The temperature is rapidly increased to a set isothermal temperature (e.g., 200°C).
-
The heat flow is monitored over time.
-
-
Analysis: The Oxidation Induction Time (OIT) is the time from the start of the isothermal hold until the onset of the exothermic oxidation peak. A longer OIT signifies greater stability.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Adapted for Oil-Soluble Antioxidants)
This spectrophotometric assay measures the capacity of an antioxidant to scavenge the DPPH free radical.
-
Reagents and Materials:
-
DPPH solution (typically 0.1 mM in a suitable organic solvent like ethanol or methanol).
-
DSBPD and other oil-soluble antioxidants.
-
A suitable solvent for the antioxidants that is miscible with the DPPH solution (e.g., ethanol, methanol, or a co-solvent system). DSBPD is soluble in ethanol and benzene.[5]
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm.
-
-
Procedure:
-
Prepare a stock solution of DSBPD and other test antioxidants in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
In a test tube or microplate well, mix a specific volume of the antioxidant solution with the DPPH working solution.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
-
Analysis: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) is then determined to compare the potency of different antioxidants.
Mandatory Visualization
The following diagrams illustrate the antioxidant mechanism of DSBPD and a typical workflow for its performance evaluation.
Caption: Antioxidant mechanism of DSBPD via hydrogen atom donation.
Caption: General workflow for comparative antioxidant performance evaluation.
References
- 1. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]
- 2. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vurup.sk [vurup.sk]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
Navigating the Nuances of N,N'-Di-sec-butyl-p-phenylenediamine: A Comparative Guide for Researchers
For Immediate Release
N,N'-Di-sec-butyl-p-phenylenediamine (DSBPD) is a widely utilized chemical intermediate, primarily valued for its antioxidant properties in gasoline and as an antiozonant in rubber products. While effective in these roles, a comprehensive understanding of its limitations is crucial for researchers, scientists, and drug development professionals seeking to optimize formulations and explore superior alternatives. This guide provides an objective comparison of DSBPD's performance against other options, supported by experimental data, to inform material selection and development.
Core Applications and Performance Limitations
DSBPD's utility is concentrated in two main industrial domains:
-
Gasoline Stabilization: As an antioxidant, DSBPD is added to gasoline to inhibit the formation of gums and varnishes, which can lead to engine deposits and performance issues. It functions by scavenging free radicals and interrupting the oxidation chain reactions that occur during fuel storage.
-
Rubber Protection: In the rubber industry, DSBPD is employed as an antiozonant to protect elastomers from degradation caused by exposure to atmospheric ozone. This degradation manifests as cracking and a reduction in the material's mechanical properties.
Despite its efficacy, DSBPD exhibits several limitations that can impact its suitability in specific applications. These include potential for staining, negative effects on the adhesion of rubber to metal, and environmental and health concerns associated with the broader class of p-phenylenediamine (PPD) derivatives.
Performance in Gasoline: A Comparative Analysis
The primary measure of an antioxidant's effectiveness in gasoline is its ability to prolong the induction period, which is the time before rapid oxidation and gum formation begin.
Table 1: Comparison of Antioxidant Performance in Gasoline
| Antioxidant | Concentration | Induction Period (minutes) | Gum Content (mg/100 mL) | Peroxide Number |
| None | - | 230 | 212 | 20 |
| This compound | 30 µg/g | 540 | 6 | 10.9 |
| T501 (Aminic Antioxidant) | 30 µg/g | 330 | - | - |
| N-n-butyl-p-aminophenol | - | - | 4 | 3.1 |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | - | - | 35 | 0.6 |
Data compiled from multiple sources. Concentration for N-n-butyl-p-aminophenol and BHT not specified in the source.
The data indicates that while DSBPD significantly extends the induction period and reduces gum formation compared to unstabilized gasoline, other antioxidants may offer competitive or superior performance in specific aspects. For instance, N-n-butyl-p-aminophenol shows lower gum content in the cited study.
Experimental Protocol: Oxidation Stability of Gasoline (ASTM D525)
The induction period is determined using the ASTM D525 standard test method.[1][2][3][4][5]
Methodology:
-
A 50 mL sample of gasoline is placed in a glass liner, which is then sealed inside a stainless-steel pressure vessel.
-
The vessel is filled with pure oxygen to a pressure of 690-705 kPa.
-
The sealed vessel is immersed in a boiling water bath (100°C).
-
The pressure inside the vessel is continuously monitored and recorded.
-
The induction period is the time elapsed from placing the vessel in the bath until the "breakpoint," which is defined as the point where the pressure drops by 14 kPa in 15 minutes.
Experimental Protocol: Gum Content in Fuels by Jet Evaporation (ASTM D381)
The gum content of gasoline is determined using the ASTM D381 standard test method.[6][7][8][9][10]
Methodology:
-
A 50 mL sample of gasoline is placed in a tared beaker.
-
The beaker is placed in a heated bath (232-246°C), and a jet of heated air or steam is directed onto the surface of the liquid to evaporate the fuel.
-
After evaporation is complete, the beaker is cooled and weighed to determine the amount of residue (existent gum).
-
For motor gasoline, the residue is then washed with heptane to remove any nonvolatile oils or additives.
-
The beaker is dried and weighed again. The final weight of the residue is reported as the gum content in milligrams per 100 mL.
Performance in Rubber: A Comparative Analysis
In rubber applications, the effectiveness of an antiozonant is judged by its ability to prevent ozone-induced cracking and maintain the physical properties of the rubber. However, p-phenylenediamine derivatives, including DSBPD, have notable drawbacks.
Table 2: General Comparison of Antidegradant Classes in Rubber
| Antidegradant Class | Staining and Discoloration | Ozone Protection (Flex) | Heat Aging Resistance | Effect on Rubber-to-Metal Adhesion |
| p-Phenylenediamines (e.g., DSBPD, 6PPD) | Staining | Excellent | Good | Can be detrimental |
| Hindered Phenols (e.g., BHT) | Non-staining | Poor | Good | Generally low impact |
| Dihydroquinolines (e.g., TMQ) | Staining | Fair | Excellent | Generally low impact |
This table provides a qualitative comparison based on general knowledge of these chemical classes.
A significant limitation of PPDs is their tendency to cause staining, which restricts their use in light-colored rubber products. Furthermore, studies have shown that PPDs can negatively impact the adhesion of rubber to metal substrates, which is a critical consideration in applications such as tires and engine mounts.
The environmental and health impacts of PPDs are also a major concern. The well-documented toxicity of 6PPD-quinone, a transformation product of the widely used antiozonant 6PPD, has raised concerns about the entire class of p-phenylenediamine derivatives.[2][11] DSBPD, being structurally related, is also under scrutiny for its potential to form harmful byproducts.[12]
Experimental Protocol: Ozone Resistance of Rubber (ASTM D1149)
The resistance of rubber to ozone cracking can be evaluated using the ASTM D1149 standard test method.
Methodology:
-
Rubber specimens are prepared and placed under a specified static or dynamic strain.
-
The strained specimens are exposed to a controlled concentration of ozone in a test chamber at a specific temperature.
-
The specimens are periodically examined for the appearance of cracks.
-
The severity of cracking is rated according to a standardized scale, or the time to the first appearance of cracks is recorded.
Experimental Protocol: Rubber-to-Metal Adhesion (ASTM D429)
The adhesion of rubber to rigid substrates is measured using the ASTM D429 standard, which includes several methods. Method B, a 90-degree peel test, is commonly used.
Methodology:
-
A rubber strip is vulcanized to a metal plate.
-
The bonded assembly is mounted in a tensile testing machine.
-
The rubber strip is peeled from the metal plate at a 90-degree angle and at a constant rate of speed.
-
The force required to separate the rubber from the metal is recorded as a measure of the adhesion strength.
Alternatives to this compound
Given the limitations of DSBPD, researchers and manufacturers are actively exploring alternatives.
-
In Gasoline: Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), and other aminic antioxidants are common alternatives. While they may not always match the potency of PPDs, they often offer a better safety and environmental profile.
-
In Rubber: Alternatives to PPD antiozonants include other chemical classes like dihydroquinolines and waxes, which can provide physical barriers to ozone attack. There is also growing interest in "green" alternatives, such as lignin and gallates, derived from natural sources.[2]
Conclusion
This compound is a potent antioxidant and antiozonant with a long history of use in the gasoline and rubber industries. However, its limitations, including staining, adverse effects on adhesion, and the potential for environmental and health impacts, necessitate a careful evaluation of its use. This guide provides a framework for comparing DSBPD with alternative compounds, enabling researchers to make informed decisions based on performance data and experimental evidence. The development of safer and more effective alternatives remains a key area of research, driven by the increasing demand for sustainable and high-performance materials.
References
- 1. akrochem.com [akrochem.com]
- 2. Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New phenylenediamine antiozonants for commodities based on natural and synthetic rubber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C14H24N2 | CID 7589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6PPD - Wikipedia [en.wikipedia.org]
- 9. welltchemicals.com [welltchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Cost-Effectiveness of Common Antioxidant Compounds
In the fields of pharmacology, biochemistry, and drug development, the selection of an appropriate antioxidant compound is a critical decision, often balancing potent efficacy with economic viability. This guide provides a comparative analysis of the cost-effectiveness of several widely used antioxidant compounds. By presenting quantitative data on their antioxidant capacity alongside market pricing, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their experimental needs.
Comparative Cost-Effectiveness of Selected Antioxidants
The true value of an antioxidant in a research context is not its price alone, but its activity per unit cost. The following table summarizes the approximate cost and antioxidant efficacy of five common antioxidant compounds: Ascorbic Acid, Trolox, Gallic Acid, Quercetin, and Epicatechin. Efficacy is presented as the half-maximal inhibitory concentration (IC50) from the DPPH assay and the Trolox Equivalent Antioxidant Capacity (TEAC) from the ABTS assay. A lower IC50 value indicates higher antioxidant activity.
| Compound | Molecular Weight ( g/mol ) | Purity | Approximate Price ($/g) | Antioxidant Activity (DPPH, IC50) | Antioxidant Activity (ABTS, TEAC) | Approximate Cost per Activity Unit ($/mmol/TEAC) |
| Ascorbic Acid | 176.12 | ≥99% | ~ $0.61 | ~ 47.7 µM[1] (8.4 µg/mL)[1] | ~ 1.05 | ~ $0.10 |
| Trolox | 250.29 | ≥97% | ~ $29.75[2] | - | 1.00 (Standard) | ~ $7.45 |
| Gallic Acid | 170.12 | ≥97.5% | ~ $1.21[3] | ~ 15.3 µM[1] (2.6 µg/mL)[1] | ~ 0.94 | ~ $0.22 |
| Quercetin | 302.24 | ≥95% | ~ $3.07[4] | ~ 6.9 µM[1] | ~ 1.37 | ~ $0.68 |
| Epicatechin | 290.27 | ≥90% | ~ $216.00/g | - | ~ 2.59 | ~ $28.98 |
Disclaimer: Prices are based on publicly available information from various suppliers (e.g., Sigma-Aldrich, AG Scientific, Thermo Scientific) for research-grade chemicals and are subject to change. Antioxidant activity values can vary significantly between studies due to different experimental conditions.
Key Signaling Pathways Modulated by Antioxidants
Antioxidants exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of a suite of antioxidant and detoxification genes.
References
Safety Operating Guide
Proper Disposal of N,N'-Di-sec-butyl-p-phenylenediamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. N,N'-Di-sec-butyl-p-phenylenediamine is a compound that requires careful management due to its toxic, corrosive, and environmentally hazardous properties.[1] This guide provides essential, step-by-step procedures for its safe disposal.
Hazard Profile and Safety Summary
This compound is classified as a toxic and corrosive material.[1] It can cause severe skin burns and eye damage, and it is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][3] Adherence to strict safety protocols is mandatory when handling this chemical.
Quantitative Hazard Data
| Hazard Classification | Rating/Value | Source |
| Acute Toxicity, Oral | Category 3 (Toxic if swallowed) | [4] |
| Skin Corrosion/Irritation | Category 1C (Causes severe skin burns and eye damage) | [2] |
| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) | [2] |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | [2] |
| Hazardous to the Aquatic Environment, Acute | Category 1 (Very toxic to aquatic life) | [2] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 (Very toxic to aquatic life with long lasting effects) | [2] |
| NFPA 704 Health Hazard | 2 (Can cause temporary incapacitation or residual injury) | [5] |
| NFPA 704 Flammability Hazard | 1 (Must be preheated before ignition can occur) | [4] |
| NFPA 704 Instability Hazard | 0 (Normally stable) | [4][5] |
Experimental Protocols for Waste Disposal
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A chemical-resistant laboratory coat or apron.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
Step 2: Waste Segregation and Collection
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, disposable labware), in a designated and properly labeled waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 3: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
Step 4: Disposal
-
Consult with Authorities: It is imperative to consult your local, state, and federal environmental regulatory agencies for guidance on acceptable disposal practices.[1][6]
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the waste by a licensed and reputable hazardous waste disposal company.
-
Incineration: The recommended method of disposal is chemical incineration.[1] This may involve dissolving or mixing the material with a combustible solvent before incineration in a furnace equipped with an afterburner and scrubber system.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult with your institution's Environmental Health and Safety (EHS) department and to adhere to all applicable regulations. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cir-safety.org [cir-safety.org]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | C14H24N2 | CID 7589 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling N,N'-Di-sec-butyl-p-phenylenediamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N,N'-Di-sec-butyl-p-phenylenediamine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Personal Protective Equipment (PPE)
Safe handling of this compound, a compound that is corrosive to eyes and skin, toxic if ingested or inhaled, and readily absorbed through the skin, necessitates stringent adherence to PPE protocols.[1] The following table summarizes the required PPE for various handling scenarios.
| PPE Category | Specification | Application Notes |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber). | Always inspect gloves for degradation or punctures before use. Use proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[2] |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). | Required when there is a risk of splashing or aerosol generation.[2] |
| Respiratory Protection | A NIOSH-approved respirator is mandatory to prevent inhalation. For weighing and diluting, a half-face respirator with an organic vapor/acid gas cartridge is recommended.[3][4] In case of insufficient ventilation, a full-face supplied air respirator should be used.[2] | The choice of respirator depends on the airborne concentration of the substance. A quantitative fit test is required for all tight-fitting respirators.[4][5] |
| Protective Clothing | A lab coat is standard. For scenarios with a higher risk of exposure, disposable Tyvek-type sleeves taped to gloves, or a full Tyvek suit, is recommended.[3][6] | Contaminated clothing must be removed immediately, and the skin washed thoroughly.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][7] |
| Footwear | Closed-toe shoes are mandatory. In areas with a higher risk of spills, chemically resistant boots are recommended.[1] |
II. Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following step-by-step operational plan outlines the procedures from preparation to disposal.
A. Preparation and Engineering Controls
-
Risk Assessment : Before commencing any work, conduct a thorough risk assessment for the planned experiment.
-
Ventilation : All handling of this compound must be performed in a well-ventilated area, preferably within a chemical fume hood with mechanical exhaust.[1]
-
Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
Gather Materials : Assemble all necessary equipment and reagents before introducing the chemical to the work area.
B. Handling Procedures
-
Donning PPE : Put on all required PPE as specified in the table above before handling the chemical.
-
Dispensing : When handling the liquid form, carefully dispense the required amount, avoiding splashing. For solids, use a scoop or spatula to transfer the material.
-
Avoid Inhalation : Do not breathe gas, fumes, vapor, or spray.[1]
-
Avoid Contact : Prevent contact with skin, eyes, and clothing.[2] This material is readily absorbed through the skin.[1]
-
No Consumption : Do not eat, drink, or smoke in the laboratory or when handling the product.[2]
C. Spill Management
-
Evacuate : In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For liquid spills, absorb with dry earth, sand, or another non-combustible, inert material.[1] Do not use water to clean up spills.[1]
-
Collection : Use a shovel to place the absorbed material into a suitable, sealed container for hazardous waste disposal.[1][2]
-
Decontamination : Wash the spill area with 60-70% ethanol followed by a soap and water solution.[3]
-
Do Not Re-enter : The contaminated area should not be re-entered until it has been verified as clean by a safety officer.[3]
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection
-
Hazardous Waste : this compound is considered hazardous waste.
-
Containers : Use dedicated, properly labeled, and sealed containers for the disposal of the chemical and any contaminated materials (e.g., absorbent materials, gloves, disposable clothing).[2]
-
No Drain Disposal : Do not let the product enter drains, as it is very toxic to aquatic life with long-lasting effects.[2][7]
B. Disposal Method
-
Consult Regulations : Always adhere to federal, state, and local regulations for chemical waste disposal.[1]
-
Incineration : A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Professional Disposal : The disposal of unused product must be carried out by qualified personnel who are knowledgeable of all applicable regulations and safety precautions.[1]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product.[2]
IV. Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. queensu.ca [queensu.ca]
- 5. www2.lbl.gov [www2.lbl.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. multimedia.3m.com [multimedia.3m.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
